molecular formula C19H18BrNO4 B14071130 C19H18BrNO4

C19H18BrNO4

Katalognummer: B14071130
Molekulargewicht: 404.3 g/mol
InChI-Schlüssel: QNMFEGYIKJOGMR-IBGZPJMESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

C19H18BrNO4 is a useful research compound. Its molecular formula is C19H18BrNO4 and its molecular weight is 404.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality C19H18BrNO4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C19H18BrNO4 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C19H18BrNO4

Molekulargewicht

404.3 g/mol

IUPAC-Name

(2S)-2-amino-4-bromo-2-(9H-fluoren-9-ylmethoxycarbonyl)butanoic acid

InChI

InChI=1S/C19H18BrNO4/c20-10-9-19(21,17(22)23)18(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11,21H2,(H,22,23)/t19-/m0/s1

InChI-Schlüssel

QNMFEGYIKJOGMR-IBGZPJMESA-N

Isomerische SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[C@](CCBr)(C(=O)O)N

Kanonische SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CCBr)(C(=O)O)N

Herkunft des Produkts

United States
Foundational & Exploratory

Decoding the C19H18BrNO4 Chemical Space: Structural Dynamics and Synthetic Applications

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Isomeric Landscape of C19H18BrNO4

In drug discovery, a single molecular formula can represent vastly different functional paradigms depending on its structural connectivity. The formula C19H18BrNO4 perfectly illustrates this dichotomy, splitting into two distinct domains of scientific interest: marine-derived natural products and highly specialized synthetic peptide building blocks.

On the natural front, Botryllamide D is a bromotyrosine derivative isolated from marine ascidians such as Botryllus schlosseri[1]. In oncology research, it has demonstrated notable biological activity as an inhibitor of the Breast Cancer Resistance Protein (BCRP), offering a potential pathway to overcome multidrug resistance in tumor cells[2].

However, from the perspective of synthetic engineering and modern therapeutics, the most critical isomer is (S)-Fmoc-2-Amino-4-bromobutanoic acid (commonly referred to as Fmoc-4-Br-L-HomoAla-OH)[3]. This non-natural amino acid is a cornerstone in Solid-Phase Peptide Synthesis (SPPS), specifically engineered to facilitate the creation of conformationally constrained macrocyclic peptides, such as next-generation Interleukin-23 receptor (IL-23R) inhibitors[4].

Isomer_Space Root C19H18BrNO4 MW: 404.26 g/mol Syn (S)-Fmoc-2-Amino-4-bromobutanoic acid (Synthetic) Root->Syn Chemical Synthesis Nat Botryllamide D (Natural Product) Root->Nat Biosynthesis AppSyn Macrocyclic Peptides (e.g., IL-23R Inhibitors) Syn->AppSyn SPPS & Cyclization AppNat BCRP Inhibition (Anticancer) Nat->AppNat Biological Assay

Logical divergence of the C19H18BrNO4 chemical space.

Quantitative Comparison of Isomers
CompoundOriginStructural ClassificationPrimary Application
Botryllamide D Natural (Botryllus sp.)Bromotyrosine derivativeBCRP Inhibitor (Oncology)
Fmoc-4-Br-L-HomoAla-OH SyntheticNon-natural amino acidPeptide macrocyclization

Physicochemical Profile of Fmoc-4-Br-L-HomoAla-OH

To successfully integrate Fmoc-4-Br-L-HomoAla-OH into a peptide backbone, one must understand its physicochemical constraints. The molecule features a highly hydrophobic 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the α -amine and a reactive primary alkyl bromide on the side chain.

ParameterSpecification
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-bromobutanoic acid
Molecular Formula C19H18BrNO4
Molecular Weight 404.26 g/mol
CAS Registry Number 172169-88-9
Appearance Solid powder
Minimum Purity 97%
Storage Conditions Cool, dry place (2-8°C recommended to prevent degradation)
GHS Hazard Profile H315, H319, H335 (Irritant)

Data sourced from commercial specifications[3].

Mechanistic Causality in Peptide Engineering

As a Senior Application Scientist, I frequently encounter the challenge of designing peptides that can survive the proteolytic environment of the human body while maintaining high target affinity. Linear peptides are often too flexible, leading to high entropic penalties upon binding and rapid degradation in vivo.

Why use Fmoc-4-Br-L-HomoAla-OH? The strategic incorporation of this building block allows for late-stage, on-resin cyclization. By placing a Cysteine residue elsewhere in the sequence, the free thiol of the Cysteine can undergo an intramolecular SN​2 nucleophilic attack on the alkyl bromide of the HomoAla side chain.

Why a Thioether Bridge over a Disulfide Bond? Standard disulfide bonds (Cys-Cys) are highly susceptible to reduction in the cytosol due to high concentrations of glutathione. The thioether linkage formed via the bromo-alkyl side chain is redox-stable, metabolically robust, and significantly increases the half-life of therapeutic peptides like IL-23R inhibitors[4].

Why Double Coupling? The steric bulk of the unnatural side chain can hinder the acylation rate during SPPS. To prevent deletion sequences, it is imperative to use potent coupling reagents (like HATU/DIEA or DIC/Oxyma) and employ a double-coupling strategy. Patent literature specifically dictates extended or repeated coupling cycles (1 to 32 hours) for Fmoc-4-Br-L-HomoAla-OH to ensure high-fidelity chain elongation[5].

Self-Validating Experimental Protocol: SPPS & Cyclization Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every critical transformation is paired with an In-Process Control (IPC) to guarantee that the reaction has reached completion before proceeding.

SPPS_Workflow Step1 Resin Prep Step2 Fmoc Deprotect Step1->Step2 Step3 Double Coupling Step2->Step3 Step4 Peptide Elongation Step3->Step4 Step5 Thioether Cyclization Step4->Step5 Step6 Global Cleavage Step5->Step6

Self-validating SPPS workflow for integrating Fmoc-4-Br-L-HomoAla-OH.

Step 1: Resin Swelling & Deprotection
  • Action: Swell Rink Amide-MBHA resin (0.66 mmol/g) in Dimethylformamide (DMF) for 30 minutes. Remove the initial Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 mins).

  • Validation (IPC): Perform a Kaiser Test . A deep blue color confirms successful Fmoc removal and the presence of free primary amines.

Step 2: Double Coupling of Fmoc-4-Br-L-HomoAla-OH
  • Action: Prepare a solution of Fmoc-4-Br-L-HomoAla-OH (3.0 eq), HATU (2.9 eq), and DIEA (6.0 eq) in DMF. Add to the resin and agitate for 2 hours. Drain and repeat the coupling step with fresh reagents to overcome steric hindrance[5]. Alternatively, DIC/Oxyma with microwave heating can be utilized[4].

  • Validation (IPC): Perform a Kaiser Test . A yellow/colorless result confirms complete acylation. If the test is slightly blue, perform a third coupling or a capping step with acetic anhydride.

Step 3: Peptide Elongation
  • Action: Continue standard sequential SPPS cycles to build the remainder of the peptide sequence. Ensure an orthogonally protected Cysteine (e.g., Cys(Mmt)) is incorporated at the designated cyclization site.

Step 4: On-Resin Thioether Cyclization
  • Action: Selectively remove the Mmt protecting group from the Cysteine using 1% TFA in DCM (repeated washes until yellow color dissipates). Wash the resin thoroughly with 1% DIEA in DMF to provide the basic environment necessary for the thiolate to execute an SN​2 displacement of the bromide ion on the HomoAla side chain. Agitate for 4-12 hours.

  • Validation (IPC): Utilize Ellman’s Reagent (DTNB) . A transition from a yellow resin (positive for free thiols) to colorless confirms the complete conversion of the thiol into the macrocyclic thioether bridge.

Step 5: Global Cleavage
  • Action: Treat the resin with a standard cleavage cocktail (TFA/TIS/H2O, 95:2.5:2.5) for 2 hours to remove all remaining side-chain protecting groups and cleave the peptide from the solid support.

  • Validation (IPC): Precipitate the crude peptide in cold diethyl ether, centrifuge, and analyze via LC-MS . The target mass must reflect the loss of HBr (approx. -80.9 Da) relative to the linear precursor, confirming successful cyclization.

Sources

mechanism of action of C19H18BrNO4 in ABCG2 transport inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Mechanism of Action of C19H18BrNO4 in ABCG2 Transport Inhibition: A Technical Whitepaper

Executive Summary

The ATP-binding cassette sub-family G member 2 (ABCG2), clinically known as Breast Cancer Resistance Protein (BCRP), is a primary efflux transporter responsible for multidrug resistance (MDR) in oncology and restricted pharmacological penetrance across the blood-brain barrier (BBB) 1. Recent marine pharmacognosy efforts have identified a unique class of tyrosine-derived alkaloids—the botryllamides—isolated from the ascidian Botryllus tyreus2. Among these, the compound with the molecular formula C19H18BrNO4 (structurally identified as Botryllamide D) and its synthetic analogs have emerged as highly selective ABCG2 inhibitors 1. This guide elucidates the structural determinants, mechanistic pathways, and laboratory protocols for evaluating C19H18BrNO4-mediated ABCG2 transport inhibition.

Structural Determinants and SAR of C19H18BrNO4

C19H18BrNO4 features a highly conjugated architecture critical for its interaction with the ABCG2 transmembrane domains (TMDs). Structure-Activity Relationship (SAR) studies on this molecular class reveal that the 2-methoxy-p-coumaric acid moiety and the specific degree of double-bond conjugation within this group are absolute prerequisites for ABCG2 inhibitory activity 3.

Interestingly, while conjugation from C1 to C9 is mandatory to lock the molecule into the transporter's binding pocket, extended conjugation through C10 to C17 is less critical 3. The presence of the bromine atom in C19H18BrNO4 modulates lipophilicity and steric bulk, facilitating two distinct binding interactions with the ABCG2 protein. This dual-interaction model allows the inhibitor to outcompete standard substrates without inducing significant intrinsic cytotoxicity 3.

Mechanism of Action: Conformational Arrest of ABCG2

ABCG2 operates as a homodimer. In its basal state, the inward-facing conformation binds intracellular or membrane-partitioned substrates. Upon ATP binding to the nucleotide-binding domains (NBDs), the transporter undergoes a drastic conformational shift to an outward-facing state, expelling the substrate into the extracellular space 1.

C19H18BrNO4 acts as a potent transport antagonist. Rather than merely competing at the substrate recognition site, evidence suggests that the compound binds with high affinity to the transmembrane cavity, effectively locking the transporter and preventing the ATP-hydrolysis-driven conformational shift required for efflux 2. This mechanism sensitizes resistant cancer cells to chemotherapeutics like mitoxantrone and lapatinib by trapping these drugs intracellularly 45.

ABCG2_Mechanism Substrate Chemotherapeutic (e.g., Lapatinib) ABCG2_In ABCG2 Transporter (Inward-Facing) Substrate->ABCG2_In Binds TMD ATP ATP Hydrolysis ABCG2_In->ATP Triggers Efflux Drug Efflux (MDR Phenotype) ATP->Efflux Outward Shift Inhibitor C19H18BrNO4 (Botryllamide D) Inhibitor->ABCG2_In High-Affinity Binding Inhibitor->ATP Uncouples Hydrolysis Blockade Conformational Arrest (Intracellular Accumulation) Inhibitor->Blockade Prevents Efflux

Fig 1: Mechanistic pathway of ABCG2 inhibition by C19H18BrNO4 via conformational arrest.

Experimental Methodologies & Self-Validating Protocols

To rigorously validate the inhibitory kinetics of C19H18BrNO4, researchers must employ self-validating assay systems. The following protocols prioritize causality and robust data integrity.

Protocol A: High-Throughput Fluorescent Substrate Accumulation Assay

Rationale: ABCG2 actively extrudes fluorescent substrates like pheophorbide-a (PhA). By measuring intracellular fluorescence, one can directly quantify the degree of transport inhibition [[2]]().

  • Cell Preparation: Seed ABCG2-overexpressing human non-small cell lung carcinoma cells (NCI-H460/MX20) in 96-well plates.

  • Inhibitor Pre-incubation: Treat cells with varying concentrations of C19H18BrNO4 (0.1 µM to 50 µM) for 30 minutes. Causality: Pre-incubation ensures the inhibitor occupies the ABCG2 binding pockets before the substrate is introduced, preventing competitive exclusion by high-affinity substrates.

  • Substrate Introduction: Add 1 µM PhA and incubate for 2 hours.

  • Washing & Lysis: Wash rapidly with ice-cold PBS. Causality: Ice-cold washing halts all active ATP-dependent transport processes, locking the intracellular concentration for accurate quantification.

  • Quantification: Analyze via flow cytometry (excitation 395 nm, emission 670 nm). Calculate the IC50 based on the restoration of intracellular fluorescence compared to a positive control (e.g., Fumitremorgin C) 2.

Protocol B: In Vivo Blood-Brain Barrier Penetrance Model

Rationale: To prove clinical utility, the inhibitor must demonstrate in vivo efficacy in overcoming the BBB, which is heavily fortified by ABCG2 and ABCB1 (P-gp) [[4]]().

  • Animal Model Selection: Utilize wild-type and Mdr1a/1b (-/-) mice. Causality: Using Mdr1a/1b (-/-) mice isolates the effect of ABCG2 inhibition by eliminating the confounding efflux activity of P-gp at the BBB [[4]]().

  • Dosing Regimen: Administer C19H18BrNO4 intravenously, followed immediately by oral lapatinib (an ABCG2 substrate) [[4]]().

  • Tissue Extraction: Sacrifice cohorts at 1, 4, 8, and 24 hours. Extract plasma and brain homogenates.

  • LC-MS/MS Analysis: Quantify lapatinib concentrations. An increase in the brain-to-plasma AUC ratio validates successful ABCG2 blockade 4.

Experimental_Workflow Step1 1. Model Selection (H460/MX20 Cells or Mdr1a/1b -/- Mice) Step2 2. C19H18BrNO4 Administration (Establish Target Engagement) Step1->Step2 Step3 3. Substrate Introduction (PhA or Lapatinib) Step2->Step3 Step4 4. Target Tissue Isolation (Ice-cold washes / Brain Homogenization) Step3->Step4 Step5 5. Quantitative Analysis (Flow Cytometry / LC-MS/MS) Step4->Step5

Fig 2: Experimental workflow for validating C19H18BrNO4-mediated ABCG2 inhibition.

Quantitative Data Summaries

The efficacy of botryllamide-class inhibitors, including C19H18BrNO4 derivatives, is characterized by their selective potency. The table below synthesizes key quantitative metrics derived from in vitro and in vivo studies 2435.

ParameterValue / ObservationSignificance
Target Specificity Highly selective for ABCG2 over ABCB1/MRP1Reduces off-target toxicity in multidrug resistance therapy.
In vitro IC50 (ABCG2) ~6.9 µM to 33 µM (variant dependent)Demonstrates potent disruption of substrate efflux.
Intracellular Target Conc. 10 nM – 200 nMConcentration required at the binding site for complete blockade.
In vivo Brain AUC (Lapatinib) 4007 hng/mL (with inhibitor) vs 2058 hng/mL (control)Proves C19H18BrNO4 analogs significantly enhance BBB penetrance.
Terminal Half-Life (In vivo) ~4.6 hoursIndicates biphasic elimination; requires PK optimization for clinical use.

Future Perspectives in Drug Development

While C19H18BrNO4 represents a critical structural scaffold for ABCG2 inhibition, its clinical translation faces pharmacokinetic hurdles. In vivo studies reveal a biphasic elimination profile where plasma concentrations can rapidly drop below the optimal IC50 threshold [[4]](). Future drug development must focus on synthesizing analogs that retain the essential 2-methoxy-p-coumaric acid moiety but incorporate bioisosteres to enhance metabolic stability and prolong systemic circulation. Furthermore, dual-inhibition strategies—combining C19H18BrNO4 derivatives with ABCB1 inhibitors like tariquidar—hold immense promise for comprehensively breaching the blood-brain barrier in neuro-oncology 4.

References

  • Botryllamides: Natural Product Inhibitors of ABCG2 - PMC (NIH).2

  • Botryllamide G is an ABCG2 inhibitor that improves lapatinib delivery in mouse brain - PMC (NIH). 4

  • Synthesis and Structure-Activity Relationship of Botryllamides that Block the ABCG2 Multidrug Transporter - PMC (NIH). 3

  • Marine Natural Products as Breast Cancer Resistance Protein Inhibitors - Semantic Scholar. 1

  • US8470888B2 - Botryllamides and method of inhibiting PGP in a mammal afflicted with cancer - Google Patents. 5

Sources

Methodological & Application

solid-phase peptide synthesis protocols utilizing C19H18BrNO4

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Solid-Phase Peptide Synthesis Protocols Utilizing a 4-Bromophenacyl (Br-Pac) Photolabile Linker

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of Photolabile Linkers in SPPS

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the assembly of complex sequences with high fidelity. The choice of a linker, which tethers the nascent peptide chain to the solid support, is a critical decision that dictates the final cleavage strategy and the C-terminal functionality of the peptide.[1][2] While acid-labile linkers like Wang or Rink Amide are workhorses in the field, they necessitate the use of strong acids like trifluoroacetic acid (TFA) for cleavage.[1] This can be detrimental to peptides containing sensitive modifications or protecting groups.

Photolabile linkers present an elegant solution, offering an orthogonal cleavage strategy under exceptionally mild conditions—simply irradiation with UV light.[3][4] This approach avoids harsh chemical reagents, preserving the integrity of delicate peptide structures and simplifying downstream purification.[3] Among these, phenacyl-based linkers are a well-established class of photosensitive moieties.[3] This application note details the use of a 4-bromophenacyl (Br-Pac) linker, a derivative of the classic phenacyl group, for the Fmoc-based solid-phase synthesis of C-terminal carboxylic acids. The bromine substituent can subtly modulate the photochemical properties of the linker, and its core phenacyl structure allows for cleavage under specific UV irradiation, providing a valuable tool for modern peptide chemistry.[5]

Core Mechanism: Photolytic Cleavage of the Phenacyl Ester Bond

The key to the utility of the Br-Pac linker lies in the photochemistry of the α-keto phenacyl ester. Upon irradiation with UV light (typically in the range of 350-365 nm), the carbonyl group undergoes photoexcitation. This excited state is believed to be susceptible to intramolecular hydrogen abstraction, leading to a cascade of reactions that culminates in the cleavage of the ester bond linking the peptide to the resin. The process is clean and efficient, often requiring no additional reagents, which is a significant advantage in the synthesis of sensitive biomolecules.[3]

cluster_Resin Solid Support cluster_Peptide Peptide Chain Resin Resin Bead Linker 4-Bromophenacyl (Br-Pac) Linker -O-CH₂-C(=O)-Ph(4-Br) Resin->Linker Peptide H₂N-[AA]n-...-AA₁ UV_Light UV Light (hv) ~365 nm Peptide->UV_Light Irradiation Linker->Peptide Ester Bond Linker->UV_Light Irradiation Cleaved_Peptide Cleaved Peptide HOOC-[AA]n-...-AA₁ UV_Light->Cleaved_Peptide Cleavage Byproduct Resin-bound Byproduct UV_Light->Byproduct Cleavage

Caption: Photolytic cleavage of a peptide from the Br-Pac linker.

Experimental Protocol: Fmoc-SPPS with a 4-Bromophenacyl Resin

This protocol outlines the manual synthesis of a peptide on a 0.1 mmol scale using a hypothetical polystyrene resin functionalized with a 4-bromophenacyl linker (Br-Pac Resin).

Materials and Reagents
  • Br-Pac Resin (e.g., 100-200 mesh, ~0.5 mmol/g loading)

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), ACS grade or higher

  • Piperidine, reagent grade

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure)

  • Methanol (MeOH), ACS grade

  • Diethyl ether, anhydrous

Step 1: Resin Preparation and First Amino Acid Loading

The first Fmoc-amino acid is attached to the Br-Pac linker via an esterification reaction.

  • Resin Swelling: Place 200 mg of Br-Pac resin (~0.1 mmol) in a reaction vessel. Add 5 mL of DMF and allow the resin to swell for 1 hour with gentle agitation. Drain the DMF.

  • Activation & Coupling:

    • In a separate vial, dissolve the first Fmoc-amino acid (0.5 mmol, 5 eq.) and Oxyma Pure (0.5 mmol, 5 eq.) in 2 mL of DMF.

    • Add DIC (0.5 mmol, 5 eq.) to the amino acid solution and let it pre-activate for 2 minutes.

    • Add the activated amino acid solution to the swelled resin.

  • Reaction: Agitate the mixture at room temperature for 4-6 hours. Monitor the reaction using a Kaiser test. If the test is positive (blue beads), extend the reaction time.

  • Washing: Once the reaction is complete (Kaiser test negative), drain the solution and wash the resin thoroughly with DMF (3 x 5 mL), DCM (3 x 5 mL), and finally DMF (3 x 5 mL).

Step 2: Peptide Chain Elongation (Fmoc-SPPS Cycles)

This cycle of deprotection, washing, coupling, and washing is repeated for each amino acid in the sequence.[6][7]

  • Fmoc Deprotection:

    • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 10 minutes.

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 x 5 mL) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • Prepare the next Fmoc-amino acid (0.3 mmol, 3 eq.), Oxyma Pure (0.3 mmol, 3 eq.), and DIC (0.3 mmol, 3 eq.) in 2 mL of DMF as described in Step 1.2.

    • Add the activated solution to the resin and agitate for 45-60 minutes.

    • Perform a Kaiser test to confirm reaction completion.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

  • Repeat: Return to Step 2.1 for the next amino acid in the sequence.

Step 3: Final Cleavage via Photolysis
  • Resin Preparation: After the final elongation cycle and Fmoc deprotection, wash the peptide-resin with DCM (3 x 5 mL) and MeOH (3 x 5 mL). Dry the resin thoroughly under a vacuum.

  • Photolysis Setup:

    • Suspend the dried peptide-resin in a suitable solvent such as methanol or acetonitrile (approx. 10 mL per 0.1 mmol of resin) in a quartz reaction vessel.

    • Ensure the vessel is sealed but allows for pressure release.

  • Irradiation: Irradiate the suspension with a UV lamp at 365 nm. The optimal time can range from 2 to 8 hours, depending on the peptide sequence and the specific setup. The reaction should be gently agitated during this time.

  • Peptide Collection: After irradiation, filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with an additional small volume of the cleavage solvent (2 x 2 mL) and combine the filtrates.

Step 4: Post-Cleavage Workup
  • Solvent Evaporation: Remove the solvent from the combined filtrate under reduced pressure.

  • Precipitation & Washing: Triturate the resulting crude peptide residue with cold diethyl ether. Centrifuge to form a pellet, decant the ether, and repeat this washing step 2-3 times to remove organic impurities.

  • Drying: Dry the final peptide pellet under a high vacuum. The peptide is now ready for analysis (e.g., HPLC, MS) and purification.

Quantitative Data Summary

ParameterRecommended ValueNotes
Resin Scale 0.1 mmolCan be scaled as needed.
Amino Acid Excess 3-5 equivalents5 eq. for the first loading; 3 eq. for subsequent couplings.
Coupling Reagents DIC / Oxyma PureStandard carbodiimide activation.
Deprotection Solution 20% Piperidine in DMFStandard for Fmoc removal.
Cleavage Wavelength ~365 nmTypical for phenacyl and nitrobenzyl-type linkers.[2]
Cleavage Solvent Methanol, AcetonitrileMust be UV-transparent at the chosen wavelength.
Cleavage Time 2-8 hoursEmpirical optimization may be required.

SPPS Workflow Visualization

SPPS_Workflow cluster_Cycle Chain Elongation Cycle (Repeat n-1 times) Start Start: Br-Pac Resin Swell 1. Swell Resin in DMF Start->Swell Load_AA1 2. Load First Fmoc-AA (DIC/Oxyma) Swell->Load_AA1 Wash_1 3. Wash (DMF, DCM) Load_AA1->Wash_1 Fmoc_Deprotect A. Fmoc Deprotection (20% Piperidine/DMF) Wash_1->Fmoc_Deprotect Wash_2 B. Wash (DMF) Fmoc_Deprotect->Wash_2 Couple_AA C. Couple Next Fmoc-AA (DIC/Oxyma) Wash_2->Couple_AA Wash_3 D. Wash (DMF) Couple_AA->Wash_3 Wash_3->Fmoc_Deprotect Next cycle Final_Deprotect 4. Final Fmoc Deprotection Wash_3->Final_Deprotect Final cycle Final_Wash 5. Final Wash & Dry Final_Deprotect->Final_Wash Cleavage 6. Photolytic Cleavage (UV Light, ~365 nm) Final_Wash->Cleavage Workup 7. Workup & Precipitation Cleavage->Workup End End: Purified Peptide Workup->End

Caption: Overall workflow for SPPS using a Br-Pac photolabile linker.

References

  • Photolabile Linkers for Solid-Phase Synthesis. ACS Combinatorial Science. [Link]

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PMC. [Link]

  • New Methods in Peptide Synthesis. Part 111.l Protection of Carboxyl Group. Physical Chemistry Laboratory Server. [Link]

  • A Photolabile Linker for the Solid-Phase Synthesis of Peptide Hydrazides and Heterocycles. Organic Letters - ACS Publications. [Link]

  • Novel N,S-Phenacyl Protecting Group and Its Application for Peptide Synthesis. ResearchGate. [Link]

  • An Efficient Method for the Synthesis of Phenacyl Ester-Protected Dipeptides Using Neutral Alumina-Supported Sodium Carbonate 'Na2 CO3 /n-Al2 O3 '. PubMed. [Link]

  • The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Novel N,S-Phenacyl Protecting Group and Its Application for Peptide Synthesis. Synlett. [Link]

  • Solid-phase Peptide Synthesis Services. Amerigo Scientific. [Link]

  • Ethyl 2-(4-bromophenyl)-2-oxoacetate. ChemBK. [Link]

  • Conformational studies of 2-(4-bromophenyl)-2-oxoethyl benzoates. ResearchGate. [Link]

  • 2-(4-Bromophenyl)-2-oxoethyl 4-methylbenzoate. PMC. [Link]

  • Supporting Information for High Efficiency Solid Phase Peptide Synthesis. University of KwaZulu-Natal Research Space. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI. [Link]

  • 4-Bromophenylacetic acid. Wikipedia. [Link]

  • Butopyronoxyl. PubChem. [Link]

  • 7-Bromo-8-hydroxyquinoline. PubChem. [Link]

Sources

Application Note: Extraction and Purification of Botryllamide D (C19H18BrNO4)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Botryllamide D (C19H18BrNO4) is a brominated dehydrotyrosine-derived marine alkaloid originally isolated from ascidians of the genus Botryllus[1],[2]. As a selective inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), it represents a critical target for multidrug resistance (MDR) reversal in oncology[3].

This application note provides a comprehensive, self-validating protocol for the extraction, liquid-liquid partitioning, and chromatographic purification of Botryllamide D. Designed for drug development professionals, this guide elucidates the physicochemical causality behind each methodological choice, ensuring high-fidelity recovery of this moderately polar, conjugated marine natural product.

Mechanistic Rationale & Experimental Design

The isolation of marine bromotyrosine derivatives is notoriously complicated by the high salt content, complex lipid profiles, and presence of structurally analogous secondary metabolites in marine biomass[4]. To isolate Botryllamide D—a compound featuring a 2-methoxy-p-coumaric acid moiety conjugated with a double bond[3]—the workflow exploits subtle differences in polarity and hydrophobicity.

  • Primary Extraction: A 1:1 mixture of Dichloromethane (CH2Cl2) and Methanol (MeOH) is utilized[2]. MeOH disrupts cellular hydrogen bonding and penetrates the aqueous marine matrix, while CH2Cl2 efficiently solubilizes the moderately hydrophobic alkaloid targets.

  • Defatting Partition: Suspending the crude extract in 90% aqueous MeOH and partitioning against n-hexane selectively removes highly lipophilic interferences (e.g., sterols, triglycerides) while retaining the target compound in the aqueous methanolic phase[2].

  • Target Enrichment: By diluting the aqueous phase to 60% MeOH, the dielectric constant of the solution increases. This forces the brominated Botryllamide D into the organic phase during a subsequent CH2Cl2 partition, leaving highly polar carbohydrates and inorganic salts in the aqueous waste[2].

  • Chromatographic Resolution: Octadecylsilane (ODS/C18) stationary phases are employed for both flash chromatography and preparative HPLC. The reverse-phase system is highly sensitive to the hydrophobic variations imparted by the specific bromination and methoxy substitution patterns of the Botryllamide series[3].

Workflow Visualization

Workflow Biomass Marine Ascidian Biomass (Botryllus sp.) Ext1 Primary Extraction (CH2Cl2:MeOH 1:1 & 100% MeOH) Biomass->Ext1 Part1 Defatting Partition (90% Aq. MeOH vs. n-Hexane) Ext1->Part1 Evaporate & Resuspend Part2 Target Enrichment Partition (60% Aq. MeOH vs. CH2Cl2) Part1->Part2 Dilute to 60% MeOH Flash ODS Flash Chromatography (Step Gradient: MeOH/H2O) Part2->Flash Organic (CH2Cl2) Phase HPLC Preparative ODS HPLC (Linear Gradient: CH3CN/H2O) Flash->HPLC Bioactive Fractions Pure Pure Botryllamide D (C19H18BrNO4) HPLC->Pure Peak Collection

Fig 1: Extraction and purification workflow for Botryllamide D from marine ascidian biomass.

Step-by-Step Extraction & Purification Protocol

Phase 1: Biomass Preparation & Primary Extraction
  • Homogenization: Lyophilize or finely chop wet marine ascidian biomass (Botryllus tyreus or equivalent) to maximize surface area.

  • Solvent Extraction: Submerge the biomass in a 1:1 (v/v) mixture of CH2Cl2 and MeOH. Sonicate for 30 minutes at room temperature, then macerate overnight[2].

  • Secondary Extraction: Filter the solvent and subject the residual biomass to a secondary extraction using 100% MeOH to ensure complete recovery of polar-leaning analogs[2].

  • Concentration: Combine the filtrates and evaporate the solvents under reduced pressure (rotary evaporator, water bath < 40°C to prevent thermal degradation of the enamide bonds).

Self-Validation Checkpoint 1: The resulting crude extract should present as a dark, viscous gum. Weigh the extract to establish a baseline mass balance (typical yield is ~6.3% of wet biomass weight).

Phase 2: Liquid-Liquid Partitioning
  • Defatting: Dissolve a known aliquot of the crude extract (e.g., 3.0 g) in 90% aqueous MeOH. Transfer to a separatory funnel and partition three times with equal volumes of n-hexane[2]. Discard the hexane layer (lipid waste).

  • Aqueous Adjustment: Dilute the retained 90% aqueous MeOH fraction with distilled H2O until the methanol concentration is reduced to 60%[2].

  • Target Extraction: Partition the 60% aqueous MeOH solution three times with equal volumes of CH2Cl2[2]. Collect and pool the lower CH2Cl2 layers.

  • Drying: Dry the pooled CH2Cl2 fraction over anhydrous Na2SO4, filter, and concentrate under vacuum.

Self-Validation Checkpoint 2: Perform Thin-Layer Chromatography (TLC) on the CH2Cl2 fraction. Visualize under UV light (254 nm and 365 nm). Botryllamides exhibit strong UV absorbance due to their extended conjugated systems. The absence of heavy, non-polar streaking confirms successful defatting.

Phase 3: ODS Flash Chromatography (Pre-purification)
  • Column Preparation: Pack a glass column with ODS (C18) silica gel. Dry-load the bioactive CH2Cl2 fraction onto a small amount of ODS and apply it to the top of the column.

  • Step Gradient Elution: Elute the column using a step gradient of MeOH and H2O[2]:

    • Fraction A: 1:1 MeOH–H2O

    • Fraction B: 4:1 MeOH–H2O

    • Fraction C: 100% MeOH

  • Fraction Pooling: Botryllamide D typically elutes in the intermediate polarity fractions (Fraction B).

Self-Validation Checkpoint 3: Screen fractions using LC-MS. Botryllamide D (Exact Mass: 403.04 Da) contains a single bromine atom. Look for the diagnostic 1:1 isotopic doublet at m/z 404.05 [M+H]+ and 406.05 [M+H+2]+[1]. Only pool fractions exhibiting this distinct signature.

Phase 4: Preparative ODS HPLC (Final Isolation)
  • System Setup: Equip a preparative HPLC system with a C18 column (e.g., 250 x 21.2 mm, 5 µm). Set the UV-Vis detector to monitor at 280 nm and 320 nm.

  • Gradient Execution: Inject the pooled, filtered fraction from Phase 3. Run a linear gradient from 20% CH3CN / 80% H2O to 70% CH3CN / 30% H2O over 50 minutes[2].

  • Peak Collection: Collect the peak corresponding to Botryllamide D. Evaporate the acetonitrile under a stream of nitrogen, and lyophilize the remaining aqueous phase to yield the pure compound.

Self-Validation Checkpoint 4: Analyze the final product via 1H NMR and 13C NMR. Confirm the presence of the (E)-N-[(E)-2-(3-bromo-4-methoxyphenyl)ethenyl] moiety and the 3-(4-hydroxyphenyl)-2-methoxyprop-2-enamide core[1]. Analytical HPLC must show >95% purity based on Area Under the Curve (AUC).

Quantitative Parameters & Data Tracking

To ensure reproducibility, benchmark your extraction and purification against the empirical parameters detailed in the tables below.

Table 1: Preparative ODS HPLC Gradient Profile [2]

Time (min) Mobile Phase A (H2O) % Mobile Phase B (CH3CN) % Flow Rate (mL/min) Target Action
0.0 80 20 10.0 Equilibration
50.0 30 70 10.0 Linear Elution
55.0 0 100 10.0 Column Wash

| 60.0 | 80 | 20 | 10.0 | Re-equilibration |

Table 2: Typical Yield and Mass Balance Metrics [2]

Fraction / Stage Description Mass % Yield (Relative)
Biomass Wet Botryllus tyreus 75.5 g N/A
Crude Extract Post-evaporation (CH2Cl2:MeOH) 4.8 g 100% (Baseline)
Processed Aliquot Input for partitioning 3.0 g 62.5% of Crude

| Pure Botryllamide D | Post-HPLC isolation target | 2.5 mg | ~0.083% of Aliquot |

(Note: Yields of other analogs such as Botryllamide E and C will vary, but Botryllamide D is typically a minor constituent requiring strict adherence to the gradient profile for baseline resolution from Botryllamide B and C).

References

  • PubChem - Botryllamide D, 4 | C19H18BrNO4 | CID 10363825[1] Source: nih.gov URL:

  • THE MARINE BROMOTYROSINE DERIVATIVES - PMC [4] Source: nih.gov URL:

  • US8470888B2 - Botryllamides and method of inhibiting PGP in a mammal afflicted with cancer [2] Source: google.com URL:

  • Marine Natural Products as Breast Cancer Resistance Protein Inhibitors [3] Source: semanticscholar.org URL:

Sources

Application Notes and Protocols: In Vitro Characterization of C19H18BrNO4 as a Potential ABCG2 Transporter Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Senior Application Scientist, Advanced Drug Discovery Division

Introduction

The ATP-binding cassette (ABC) transporter G2 (ABCG2), also known as the breast cancer resistance protein (BCRP), is a critical membrane protein that actively extrudes a wide range of xenobiotics from cells. This efflux mechanism plays a pivotal role in drug disposition and is a major contributor to multidrug resistance (MDR) in cancer chemotherapy, limiting the efficacy of numerous anticancer agents. Consequently, the identification and characterization of potent and specific ABCG2 inhibitors are of significant interest in drug development to overcome MDR and enhance the therapeutic outcomes of co-administered drugs. This document provides a comprehensive guide for researchers on the in vitro evaluation of novel compounds, exemplified by the molecule with the chemical formula C19H18BrNO4, for their potential to inhibit ABCG2-mediated transport.

The protocols detailed herein are designed to provide a robust framework for screening and characterizing putative ABCG2 inhibitors, from initial high-throughput screens to more detailed mechanistic studies. We will cover cell-based efflux assays and membrane-based ATPase assays, offering a multi-pronged approach to confirm and quantify inhibitory activity.

Part 1: Foundational Concepts in ABCG2 Inhibition Assays

A thorough understanding of the ABCG2 transport cycle is essential for designing and interpreting inhibition assays. ABCG2 utilizes the energy from ATP hydrolysis to drive the efflux of its substrates against a concentration gradient. A potential inhibitor, such as C19H18BrNO4, can interfere with this process through several mechanisms, including competitive binding to the substrate-binding site, allosteric modulation of the transporter, or by interfering with ATP binding and hydrolysis.

Our experimental strategy will, therefore, focus on two key aspects of ABCG2 function:

  • Substrate Efflux: Directly measuring the ability of ABCG2 to transport a known fluorescent substrate out of the cell and assessing the capacity of C19H18BrNO4 to block this process.

  • ATP Hydrolysis: Quantifying the ATPase activity of ABCG2, which is coupled to substrate transport, and determining the effect of C19H18BrNO4 on this enzymatic activity.

The following diagram illustrates the workflow for characterizing a potential ABCG2 inhibitor.

A Start: Compound of Interest (C19H18BrNO4) B Primary Screening: Cell-Based Efflux Assay A->B Initial Assessment C Secondary Validation: Vesicular Transport Assay B->C Confirmation of Direct Inhibition D Mechanistic Insight: ATPase Activity Assay B->D Elucidation of Mechanism E Data Analysis: IC50 Determination C->E D->E F Conclusion: Characterization of Inhibitory Potential E->F Comprehensive Profile

Caption: Workflow for the in vitro characterization of an ABCG2 inhibitor.

Part 2: Cell-Based ABCG2 Efflux Assays

Cell-based assays are often the first step in identifying potential ABCG2 inhibitors. These assays utilize engineered cell lines that overexpress human ABCG2, alongside a parental control cell line that lacks this overexpression. The principle is to measure the intracellular accumulation of a fluorescent ABCG2 substrate. In the absence of an inhibitor, the substrate is actively pumped out of the ABCG2-overexpressing cells, resulting in low intracellular fluorescence. In the presence of an effective inhibitor like C19H18BrNO4, the efflux is blocked, leading to an increase in intracellular fluorescence.

A widely used and well-validated fluorescent substrate for ABCG2 is Pheophorbide A (PhA).

Protocol 2.1: Pheophorbide A (PhA) Efflux Assay

Objective: To determine the concentration-dependent inhibition of ABCG2-mediated PhA efflux by C19H18BrNO4.

Materials:

  • HEK293/ABCG2 or MDCKII/ABCG2 cells (overexpressing human ABCG2)

  • HEK293/pcDNA3.1 or MDCKII/pcDNA3.1 (parental control cells)

  • 96-well black, clear-bottom cell culture plates

  • Pheophorbide A (PhA)

  • Ko143 (a known potent and specific ABCG2 inhibitor, for use as a positive control)

  • C19H18BrNO4 (test compound)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Fluorescence plate reader (Excitation: 410 nm, Emission: 675 nm)

Experimental Workflow:

cluster_0 Plate Preparation cluster_1 Compound Incubation cluster_2 Substrate Loading & Measurement A Seed ABCG2-overexpressing and parental cells in a 96-well plate B Incubate for 24-48 hours to form a confluent monolayer A->B C Wash cells with HBSS B->C D Add test compound (C19H18BrNO4) or controls (Ko143) at various concentrations C->D E Pre-incubate for 30 minutes D->E F Add fluorescent substrate (Pheophorbide A) E->F G Incubate for 60 minutes F->G H Measure intracellular fluorescence G->H

Caption: Step-by-step workflow for the cell-based PhA efflux assay.

Procedure:

  • Cell Seeding: Seed the ABCG2-overexpressing and parental control cells into a 96-well black, clear-bottom plate at a density that will yield a confluent monolayer after 24-48 hours of incubation.

  • Compound Preparation: Prepare a serial dilution of C19H18BrNO4 in HBSS. A typical starting concentration range for a novel compound might be from 0.01 µM to 100 µM. Also, prepare solutions for the positive control (e.g., 1 µM Ko143) and a vehicle control (e.g., 0.1% DMSO).

  • Assay Initiation:

    • Gently wash the cell monolayers twice with pre-warmed HBSS.

    • Add 50 µL of the C19H18BrNO4 serial dilutions, positive control, or vehicle control to the appropriate wells.

    • Pre-incubate the plate at 37°C for 30 minutes.

  • Substrate Addition:

    • Prepare a 2X working solution of Pheophorbide A in HBSS (e.g., 4 µM, for a final concentration of 2 µM).

    • Add 50 µL of the 2X PhA solution to all wells.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 60 minutes, protected from light.

    • After incubation, wash the cells three times with ice-cold HBSS to remove extracellular PhA.

    • Add 100 µL of lysis buffer (e.g., 1% Triton X-100 in PBS) to each well and incubate for 10 minutes with gentle shaking to ensure complete cell lysis.

    • Measure the fluorescence of the lysate using a plate reader (Ex/Em: ~410/675 nm).

Data Analysis:

  • Calculate the net efflux by subtracting the fluorescence in the parental cells from the fluorescence in the ABCG2-overexpressing cells for the vehicle control.

  • Normalize the data by setting the fluorescence in the vehicle-treated ABCG2 cells to 0% inhibition and the fluorescence in the positive control (Ko143)-treated ABCG2 cells to 100% inhibition.

  • Plot the percentage of inhibition against the logarithm of the C19H18BrNO4 concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of C19H18BrNO4 required to inhibit 50% of the ABCG2-mediated efflux.

Expected Results:

CompoundConcentrationMean Fluorescence (RFU) in ABCG2 Cells% Inhibition
Vehicle (0.1% DMSO)-5000%
Ko143 (Positive Control)1 µM2500100%
C19H18BrNO40.1 µM75012.5%
C19H18BrNO41 µM150050%
C19H18BrNO410 µM245097.5%

Note: The values in this table are illustrative.

Part 3: Membrane-Based ABCG2 ATPase Assay

To further investigate the mechanism of inhibition, an ATPase assay can be performed. This assay directly measures the ATP hydrolysis activity of ABCG2, which is coupled to substrate transport. ABCG2 exhibits a basal level of ATPase activity that is stimulated in the presence of its substrates. Inhibitors can be identified by their ability to reduce this substrate-stimulated ATPase activity.

Protocol 3.1: Vanadate-Sensitive ATPase Assay

Objective: To determine the effect of C19H18BrNO4 on the substrate-stimulated ATPase activity of ABCG2.

Materials:

  • High-quality membrane vesicles prepared from Sf9 insect cells or mammalian cells overexpressing human ABCG2.

  • Methotrexate (a known ABCG2 substrate that stimulates ATPase activity).

  • Sodium orthovanadate (a general inhibitor of P-type ATPases, used to determine the ABCG2-specific ATPase activity).

  • C19H18BrNO4 (test compound).

  • ATP detection reagent (e.g., a luciferase-based kit that measures the remaining ATP or a colorimetric assay that measures released inorganic phosphate).

Procedure:

  • Reaction Setup: In a 96-well plate, combine the following in assay buffer:

    • ABCG2 membrane vesicles (typically 5-10 µg of total protein).

    • Methotrexate (e.g., 2 mM) to stimulate ATPase activity.

    • Serial dilutions of C19H18BrNO4 (e.g., 0.01 µM to 100 µM) or a vehicle control.

    • In a parallel set of wells, include sodium orthovanadate (e.g., 1 mM) to determine the non-ABCG2-specific ATPase activity.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction: Add ATP (e.g., 5 mM) to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20-30 minutes. The optimal time should be determined to ensure the reaction is in the linear range.

  • Termination and Detection: Stop the reaction and measure the amount of inorganic phosphate released or the amount of ATP remaining using a suitable detection reagent, following the manufacturer's instructions.

Data Analysis:

  • Calculate the ABCG2-specific ATPase activity by subtracting the activity in the presence of sodium orthovanadate from the total activity.

  • Determine the substrate-stimulated activity by subtracting the basal ABCG2 activity (in the absence of methotrexate) from the activity in the presence of methotrexate.

  • Calculate the percentage of inhibition of the substrate-stimulated ATPase activity for each concentration of C19H18BrNO4.

  • Plot the percentage of inhibition against the logarithm of the C19H18BrNO4 concentration and fit the data to determine the IC50 value.

Part 4: Interpretation and Further Steps

A compound like C19H18BrNO4 that demonstrates potent inhibition in both the cell-based efflux assay and the membrane-based ATPase assay is a strong candidate for a direct ABCG2 inhibitor. A low micromolar or nanomolar IC50 value in both assays would be considered a significant finding.

Further characterization could involve:

  • Vesicular Transport Assays: Using radiolabeled or fluorescent substrates with isolated membrane vesicles to confirm that the compound inhibits transport directly at the membrane level, independent of cellular metabolism or off-target effects.

  • Specificity Studies: Testing C19H18BrNO4 against other clinically relevant ABC transporters, such as P-glycoprotein (ABCB1) and MRP1 (ABCC1), to determine its selectivity.

  • In Vivo Studies: If the in vitro data are promising, progressing to animal models to evaluate the effect of C19H18BrNO4 on the pharmacokinetics of a co-administered ABCG2 substrate drug.

By following these detailed protocols, researchers can robustly characterize the in vitro inhibitory potential of novel compounds like C19H18BrNO4 against the ABCG2 transporter, providing crucial data for the development of new strategies to overcome multidrug resistance.

References

  • Doyle, L. A., & Ross, D. D. (2003). Multidrug resistance mediated by the breast cancer resistance protein (BCRP/ABCG2). Oncogene, 22(47), 7340–7358. [Link]

  • Robey, R. W., To, K. K., Polgar, O., Dohse, M., Fetsch, P., Dean, M., & Bates, S. E. (2009). ABCG2: a perspective. Cancer and Metastasis Reviews, 28(1-2), 3–13. [Link]

  • Jonker, J. W., Buitelaar, M., Wagenaar, E., van der Valk, M. A., Scheffer, G. L., Scheper, R. J., Plösch, T., Kuipers, F., Elferink, R. P., Rosing, H., Beijnen, J. H., & Schinkel, A. H. (2002). The breast cancer resistance protein protects against a major chlorophyll-derived dietary phototoxin and protoporphyria. Proceedings of the National Academy of Sciences of the United States of America, 99(24), 15649–15654. [Link]

  • Robey, R. W., Steadman, K., Polgar, O., & Bates, S. E. (2008). Pheophorbide a is a specific and efficient substrate for ABCG2. Drug Metabolism and Disposition, 36(8), 1593–1601. [Link]

  • Glavinas, H., Kis, E., Pal, A., Aszalos, A., Krajcsi, P., & Sarkadi, B. (2007). Vesicular transport assays for the assessment of drug interactions with ABC transporters. Current Drug Delivery, 4(1), 57–69. [Link]

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for C19H18BrNO4 in Bioassays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the biopharmaceutical hurdles of "brick dust" molecules. The molecular formula C19H18BrNO4 (representative of the Botryllamide class of ABCG2 inhibitors) presents a classic solubilization challenge. Its highly conjugated, planar aromatic system, combined with a heavy halogen (bromine), drives strong intermolecular π−π stacking and halogen bonding. This results in a high crystal lattice energy that resists dissolution in standard organic solvents like Dimethyl Sulfoxide (DMSO) and causes rapid precipitation upon aqueous dilution (1)[1].

This guide provides a mechanistic, self-validating framework to achieve stable, bioassay-compatible solutions for C19H18BrNO4 without compromising your biological readouts.

Diagnostic Workflow: Solubilization Logic

SolubilizationWorkflow Start Solid C19H18BrNO4 (High Crystal Lattice Energy) DMSO Add 100% DMSO (Target: 10 mM) Start->DMSO Check1 Fully Dissolved? DMSO->Check1 HeatSonicate Apply Heat (37°C) & Sonication Check1->HeatSonicate No Dilution Dilute to Aqueous Buffer (Assay Concentration) Check1->Dilution Yes HeatSonicate->Check1 AltSolvent Switch to NMP, DMAc, or Zwitterionic Liquid HeatSonicate->AltSolvent Still No AltSolvent->Dilution Check2 Precipitation (DMSO Crash)? Dilution->Check2 Formulation Use Co-solvent/Surfactant (e.g., EtOH/Tween-80) Check2->Formulation Yes Success Stable Bioassay Solution (Self-Validated via Tyndall Effect) Check2->Success No Formulation->Success

Caption: Diagnostic workflow for solubilizing C19H18BrNO4 in organic solvents for bioassays.

Troubleshooting Guides & FAQs

Q1: Why does C19H18BrNO4 resist dissolution in standard 100% DMSO at a 10 mM stock concentration? Mechanistic Causality: While DMSO is a powerful polar aprotic solvent, it relies on dipole-dipole interactions and hydrogen bond acceptance to solvate molecules. For C19H18BrNO4, the thermodynamic penalty of breaking its rigid, halogenated crystal lattice often exceeds the solvation energy provided by DMSO at room temperature. Approximately 4% of discovery compounds fail to reach 10 mM in DMSO due to these exact liabilities (1)[1]. Solution: You must introduce kinetic energy to overcome the activation barrier. Apply gentle heating (37°C) combined with bath sonication for 10-15 minutes. If the compound remains insoluble, the solvent must be changed to one with higher disruptive capacity for π -stacking, such as N-Methyl-2-pyrrolidone (NMP) or a zwitterionic liquid (e.g., OE2imC3C), which has shown superior efficacy for DMSO-insoluble hydrophobic compounds (2)[2].

Q2: My compound dissolves in the organic solvent but precipitates instantly upon dilution into the aqueous assay buffer (the "DMSO Crash"). How do I prevent this? Mechanistic Causality: Effective solubility in a bioassay is kinetically driven. When a concentrated organic stock is diluted into an aqueous buffer, the solvent polarity shifts abruptly. The hydrophobic C19H18BrNO4 molecules reach supersaturation and rapidly nucleate into microcrystals (3)[3]. These crystals can physically damage cells and lead to false-negative biological readouts (2)[2]. Solution: Do not dilute directly from a 100% organic stock into a 100% aqueous buffer. Instead, utilize an intermediate co-solvent/surfactant matrix. A field-proven formulation for Botryllamide-class molecules is an 80/10/10 (v/v/v) mixture of Saline/Ethanol/Tween-80 (4)[4]. The Tween-80 forms micelles that kinetically trap the hydrophobic molecules before they can nucleate, while ethanol acts as a bridging co-solvent.

Q3: Are there alternative organic solvents to DMSO that won't compromise my cell-based assays? Mechanistic Causality: High concentrations of organic solvents disrupt lipid bilayers and denature proteins. While DMSO is standard, alternatives like NMP or Dimethylacetamide (DMAc) can be used if their final assay concentration is kept strictly below 0.5% (v/v). Recently, zwitterionic liquids like OE2imC3C have emerged as non-toxic alternatives that prevent artifacts in toxicity assays involving poorly soluble compounds (2)[2].

Quantitative Data: Solubility & Biocompatibility Profiles
Solvent SystemEstimated Max Solubility (mM)Biocompatibility (at 1% v/v dilution)Mechanism of Solubilization
100% DMSO < 2 mMHighPolar aprotic solvation
100% NMP ~ 10 mMModerate (Keep <0.5%)Stronger disruption of π−π stacking
Zwitterionic Liquid (OE2imC3C) > 15 mMHighIonic disruption of crystal lattice
EtOH/Tween-80/Saline (10:10:80) ~ 3.3 mMHighCo-solvent + Micellar kinetic trapping
Self-Validating Experimental Protocol: Preparation of Stable Bioassay Solutions

Objective: Prepare a 10 mM organic stock and a stable 100 µM aqueous working solution of C19H18BrNO4.

Step 1: Primary Solvation (The Stock)

  • Weigh the appropriate mass of C19H18BrNO4 into a glass vial (avoid plastics as highly lipophilic compounds may adsorb to the walls).

  • Add 100% NMP or OE2imC3C to achieve a 10 mM concentration. (Bypass DMSO if previous attempts yielded cloudy suspensions).

  • Self-Validation Check: Hold the vial against a dark background and shine a laser pointer through the liquid. If the beam is visible as a solid line (Tyndall effect), microcrystals are still present.

Step 2: Kinetic Disruption

  • Sonicate the vial in a water bath at 37°C for 15 minutes.

  • Self-Validation Check: Repeat the Tyndall effect check until the beam is invisible, confirming true thermodynamic solution.

Step 3: The "Step-Down" Intermediate Formulation

  • Prepare an intermediate vehicle of 10% Ethanol and 10% Tween-80 (v/v) in Saline.

  • Dilute the 10 mM stock 1:10 into this vehicle, vortexing vigorously. This creates a 1 mM intermediate stock encapsulated in micelles.

Step 4: Aqueous Integration

  • Dilute the 1 mM intermediate stock 1:10 into your final aqueous assay buffer (e.g., PBS or DMEM) dropwise while vortexing. Final concentration: 100 µM.

  • Self-Validation Check: Centrifuge the final 100 µM solution at 10,000 x g for 5 minutes. Analyze the supernatant via UV-Vis or LC-MS. If the concentration matches the theoretical yield, your solubilization is kinetically stable and ready for the bioassay.

References
  • Source: ResearchGate (Drug Discovery Today)
  • Title: A zwitterionic solvent for in vitro toxicity tests of insoluble compounds Source: J-Stage URL
  • Source: PMC (National Institutes of Health)
  • Source: Pageplace (Wiley)

Sources

minimizing side reactions of C19H18BrNO4 during Fmoc deprotection

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers with the complex incorporation of non-proteinogenic, halogenated amino acids. C19H18BrNO4 , commercially known as (S)-Fmoc-2-amino-4-bromobutanoic acid or Fmoc-Abu(4-Br)-OH, is a highly valuable building block for cross-linking and click-chemistry. However, its primary alkyl bromide side chain makes it notoriously unstable during standard Solid-Phase Peptide Synthesis (SPPS).

Below is our comprehensive troubleshooting guide, structured to explain the causality behind these failures and provide field-proven, self-validating protocols to ensure your peptide's integrity.

Troubleshooting Guide: Mechanisms & Diagnostics

Q: Why does my Fmoc-Abu(4-Br)-OH residue degrade during standard Fmoc deprotection? A: The degradation is caused by the chemical vulnerability of the γ -bromo group when exposed to standard deprotection conditions (e.g., 20% piperidine in DMF). Once the Fmoc group is removed, the newly exposed α -amine becomes a potent nucleophile. Because the bromide is perfectly positioned on the γ -carbon, the molecule undergoes a rapid, entropy-favored 4-exo-tet intramolecular cyclization to form an azetidine-2-carboxylic acid ring.

Additionally, standard piperidine (pKa = 11.1) is a strong nucleophile that can directly displace the bromide via intermolecular SN​2 substitution[1], or trigger an E2 elimination to form a vinylglycine derivative[2].

G A Fmoc-Abu(4-Br)-Peptide (C19H18BrNO4) B Base Deprotection (e.g., 20% Piperidine) A->B C Free α-Amine Intermediate H-Abu(4-Br)-Peptide B->C -Fmoc E Intermolecular Substitution (Piperidine Adduct) B->E Nucleophilic Attack F E2 Elimination (Vinylglycine Derivative) B->F Strong Base D Intramolecular Cyclization (Azetidine-2-carboxylic acid) C->D Fast (-HBr) G Immediate Acylation (Desired Peptide Elongation) C->G Optimized Coupling

Mechanistic pathways of C19H18BrNO4 during Fmoc deprotection and subsequent side reactions.

Q: How do I diagnose which side reaction ruined my synthesis? A: You can definitively identify the side reaction by performing a micro-cleavage and analyzing the crude product via LC-MS. Bromine has a highly distinct natural isotopic distribution (~50.69% 79 Br and ~49.31% 81 Br). The presence or absence of this 1:1 M/M+2 doublet is your primary diagnostic tool.

Table 1: LC-MS Diagnostic Signatures for Abu(4-Br) Side Reactions

Observation (Mass Shift)Isotopic PatternCausality / Identified Side Reaction
+4 Da (84 Da - 80 Da)Loss of 1:1 M/M+2Intermolecular Substitution: Piperidine displaced the bromide.
-80 Da (Loss of HBr)Loss of 1:1 M/M+2Intramolecular Cyclization (Azetidine) OR E2 Elimination .
Expected Target Mass Intact 1:1 M/M+2Successful Deprotection & Coupling: Bromide remains intact.

Optimized Experimental Protocol

To prevent these side reactions, we must replace piperidine with a less nucleophilic base and minimize the lifetime of the free α -amine. We utilize a cocktail of 5% piperazine supplemented with 0.1 M HOBt[3]. Piperazine effectively removes the Fmoc group without acting as a strong nucleophile, while HOBt acts as a weak acid to buffer the microenvironment, suppressing base-catalyzed E2 elimination.

Step-by-Step Methodology: Abu(4-Br) Deprotection & Elongation Note: This protocol is a self-validating system. Do not deviate from the timing.

  • Resin Preparation: Swell the peptide-resin in anhydrous DMF for 15 minutes at 25 °C. Drain completely.

  • Modified Deprotection: Add a solution of 5% Piperazine (w/v) and 0.1 M HOBt in anhydrous DMF to the reaction vessel. Agitate gently for exactly 3 minutes . Drain and repeat once for another 3 minutes . (Causality: Strict time limits prevent the slow accumulation of side products).

  • Rapid Washing: Wash the resin rapidly with DMF (3 × 1 minute). Do not leave the resin sitting in solvent; the newly exposed α -amine is highly prone to cyclization.

  • In Situ Pre-activation: Exactly 1 minute before the final DMF wash finishes, pre-activate the next Fmoc-amino acid (4 eq) with HATU (3.9 eq) and DIPEA (8 eq) in DMF.

  • Immediate Acylation: Add the pre-activated amino acid solution immediately to the resin. (Causality: Rapid acylation quenches the free α -amine, neutralizing its nucleophilicity and permanently preventing azetidine formation).

  • Validation Step: Following the coupling, perform a micro-cleavage (e.g., 1% TFA in DCM for 2-CTC resin) and run an LC-MS to confirm the retention of the 1:1 bromine isotopic doublet.

Advanced FAQs

Q: Can I use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a non-nucleophilic alternative to Piperidine? A: No. While DBU is non-nucleophilic and will prevent the formation of base adducts, it is a very strong base (pKa = 12.5). Using DBU will rapidly accelerate the E2 elimination of HBr, converting your Abu(4-Br) residue into a vinylglycine derivative[2]. Stick to the Piperazine/HOBt system.

Table 2: Quantitative Comparison of Deprotection Reagents

Deprotection BasepKaNucleophilicityImpact on Abu(4-Br)Recommendation
20% Piperidine 11.1HighPromotes piperidinyl adducts & eliminationAVOID
1% DBU 12.5Very LowStrong basicity triggers rapid E2 eliminationAVOID
20% Morpholine 8.3ModerateReduced adducts, but slower Fmoc removalACCEPTABLE
5% Piperazine + 0.1 M HOBt 9.7LowSuppresses adducts; HOBt buffers basicityOPTIMAL

Q: Is microwave-assisted SPPS safe for sequences containing C19H18BrNO4? A: Absolutely not. Microwave heating provides the activation energy necessary to drastically accelerate both intramolecular cyclization and intermolecular substitution. All deprotection and coupling steps involving the Abu(4-Br) residue must be performed strictly at room temperature (20–25 °C).

Sources

Technical Support Center: Optimizing Cell Culture Conditions for C19H18BrNO4 Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for optimizing cell culture conditions for cytotoxicity assays involving novel compounds, exemplified by C19H18BrNO4. This resource is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into establishing robust and reproducible cytotoxicity experiments. Our focus is on anticipating challenges, troubleshooting common issues, and ensuring the scientific integrity of your data.

Part 1: Frequently Asked Questions (FAQs) - First Principles for a New Compound

This section addresses the foundational questions researchers face when beginning to characterize the cytotoxic potential of a new chemical entity like C19H18BrNO4.

Q1: What is the absolute first step before starting a cell-based assay with a new compound?

A1: The first and most critical step is to determine the compound's solubility. Before exposing it to cells, you must understand how to dissolve C19H18BrNO4 and prepare a stable stock solution. Most novel organic compounds are poorly soluble in aqueous solutions and require an organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol.[1][2] It is crucial to then determine the highest concentration of this solvent your chosen cell line can tolerate without affecting its viability, as the solvent itself can be toxic.[1][3]

Quick Protocol: Determining Maximum Vehicle (Solvent) Concentration

  • Culture your chosen cells in a 96-well plate to the desired confluency.

  • Prepare serial dilutions of your solvent (e.g., DMSO) in culture medium, typically ranging from 5% down to 0.01%.

  • Replace the medium in the wells with the solvent-containing medium.

  • Incubate for your planned experimental duration (e.g., 48 or 72 hours).

  • Perform a standard cell viability assay (like MTT or a real-time assay).

  • The highest solvent concentration that does not cause a significant drop in cell viability compared to the untreated control is your maximum working concentration. This is often below 0.5% for DMSO.[4]

Q2: How do I select the right cell line for testing C19H18BrNO4?

A2: The choice of cell line should be driven by your research hypothesis.[5][6]

  • Relevance to Disease: If you are investigating an anti-cancer compound, use cell lines derived from the target cancer type (e.g., MCF-7 for breast cancer, A549 for lung cancer).[7][8]

  • Tissue of Origin: For general toxicity screening, you might use cell lines that represent major organs like the liver (e.g., HepG2) or kidneys (e.g., HEK293). Fibroblast cell lines like NIH/3T3 are also commonly used for baseline cytotoxicity.[6][9]

  • Known Mechanisms: If you suspect the compound targets a specific pathway, choose a cell line where that pathway is well-characterized or where you can compare a wild-type to a resistant line.[7]

  • Assay Compatibility: Ensure the cell line is compatible with your chosen cytotoxicity assay. For example, some suspension cells are not ideal for standard MTT assays without procedural modifications.[10]

Q3: What is a sensible starting concentration range for a completely new compound?

A3: For an unknown compound, it is essential to test a wide range of concentrations to capture the full dose-response curve. A logarithmic or semi-logarithmic dilution series is standard practice. A good starting point is often a 7-point dilution series spanning several orders of magnitude, for example, from 10 nM to 100 µM. This wide net helps to identify the concentration range where the compound has a biological effect and is necessary for accurately determining the IC50 value (the concentration that inhibits 50% of the biological response).[11][12]

Q4: Which cytotoxicity assay should I choose? MTT, LDH, or a real-time assay?

A4: The best assay depends on your experimental goals, the compound's mechanism, and required throughput. Each has distinct advantages and disadvantages.

Assay TypePrincipleAdvantagesDisadvantages
MTT / MTS Measures mitochondrial reductase activity in viable cells, which converts a tetrazolium salt to a colored formazan product.[13]Economical, well-established, high-throughput.[13]Endpoint assay (lyses cells), can be affected by compounds that alter cellular metabolism, requires a solubilization step which can introduce errors.[14][15]
LDH Release Measures the activity of lactate dehydrogenase (LDH), a stable enzyme released from damaged cells with compromised membrane integrity.[16][17]Measures cell death (necrosis), supernatant can be sampled over time.[17][18]Less sensitive for early apoptosis, serum in media can contain LDH causing high background, compound may inhibit LDH enzyme.[4][19]
Real-Time (e.g., IncuCyte®, RealTime-Glo™) Uses non-lytic reagents that allow for continuous monitoring of cell viability or cytotoxicity in the same well over hours or days.[20][21]Provides kinetic data (onset and rate of cytotoxicity), reduces plate-to-plate variability, allows for multiplexing with other assays.[20][22][23]Requires specialized instrumentation, can be more expensive.[24]

Recommendation: For initial screening of an unknown compound like C19H18BrNO4, an endpoint assay like MTT is often a cost-effective start. However, if understanding the kinetics of cell death is important, a real-time assay is superior.[20][21]

Part 2: Troubleshooting Guides for Common Experimental Issues

This section provides a structured approach to diagnosing and solving specific problems you may encounter during your experiments.

Issue 1: High Variability Between Replicate Wells

High standard deviation can mask the true effect of your compound. This is one of the most common issues in plate-based assays.[25][26]

  • Possible Cause 1: Inconsistent Cell Seeding. If cells are not evenly distributed, different wells will start with different cell numbers, leading to varied results.[26][27]

    • Solution: Ensure you have a homogenous, single-cell suspension. Gently invert the flask or tube of cell suspension multiple times before and during plating to prevent settling. When using a multichannel pipette, ensure all tips are drawing up the same volume. After seeding, a gentle "figure-eight" shake of the plate can help distribute cells evenly.[26]

  • Possible Cause 2: Edge Effects. Wells on the perimeter of a 96-well plate are prone to faster evaporation, which concentrates media components and your test compound, altering cell growth.[26][27]

    • Solution: Do not use the outer 36 wells for experimental samples. Instead, fill these "moat" wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity across the plate.[26]

  • Possible Cause 3: Pipetting Errors. Inaccurate pipetting during serial dilutions or reagent addition is a major source of error.[25][26]

    • Solution: Ensure your pipettes are calibrated. Always use fresh tips for each replicate and condition. When performing serial dilutions, ensure thorough mixing between each dilution step.

  • Possible Cause 4: Bubbles in Wells. Air bubbles can interfere with the light path of the plate reader, leading to artificially high or variable absorbance readings.[25][26]

    • Solution: Pipette gently down the side of the well. Before reading the plate, visually inspect it and use a sterile pipette tip or needle to pop any bubbles.

Issue 2: No Dose-Dependent Cytotoxicity Observed

You've treated your cells with a range of C19H18BrNO4 concentrations, but see no difference in viability between your lowest and highest dose.

  • Possible Cause 1: Incorrect Concentration Range. The effective concentrations may be higher or lower than the range you tested.

    • Solution: Expand your concentration range significantly. Test from picomolar up to high micromolar or even millimolar ranges if solubility permits.

  • Possible Cause 2: Insufficient Incubation Time. The compound may induce cell death slowly. A 24-hour time point may be too early to observe an effect.

    • Solution: Conduct a time-course experiment. Test your concentration range at multiple time points, such as 24, 48, and 72 hours. Real-time assays are particularly powerful for this optimization.[20][24]

  • Possible Cause 3: Compound Is Not Cytotoxic to the Chosen Cell Line. The cell line may lack the specific target of C19H18BrNO4 or have resistance mechanisms.

    • Solution: Include a well-characterized positive control, such as Doxorubicin, to confirm that your assay system is working correctly.[8][28] If the positive control works but your compound does not, consider testing on a different, potentially more sensitive cell line.[29]

  • Possible Cause 4: Compound Degradation or Precipitation. The compound may not be stable in the culture medium or may have precipitated out of solution, meaning the cells are not exposed to the intended concentration.

    • Solution: Visually inspect the wells under a microscope after adding the compound for any signs of precipitation. If unsure, prepare the highest concentration of the compound in media, let it sit for an hour in the incubator, then centrifuge and check for a pellet.

Issue 3: High Background Signal in "No Cell" or "Compound-Only" Controls

Your control wells that contain only media and the assay reagent (and in some cases, the compound) are giving a high signal, suggesting interference.

  • Possible Cause 1 (MTT Assay): Compound Directly Reduces MTT. Some chemical compounds have reducing properties that can convert the MTT reagent to formazan without any cellular activity, leading to a false-positive signal.[30]

    • Solution: Always run a "compound background control" which includes media, your compound at its highest concentration, and the MTT reagent (but no cells).[30] If this well turns purple, your compound is interfering. You must subtract this background absorbance from your experimental wells. If the interference is very high, you may need to switch to a different assay, like LDH release, that relies on a different principle.

  • Possible Cause 2 (LDH Assay): Serum Contains LDH. Fetal bovine serum (FBS) and other serum supplements are rich in LDH, which will generate a high background signal.[4][19]

    • Solution: Reduce the serum concentration or use a serum-free medium during the final hours of compound incubation and LDH measurement. Alternatively, ensure that the background control (media with serum) is subtracted from all readings.

  • Possible Cause 3 (General): Microbial Contamination. Bacteria or yeast can also metabolize assay reagents, leading to false signals.[4]

    • Solution: Visually inspect your plates for any signs of contamination (cloudiness, color change in the phenol red indicator). Practice good aseptic technique to prevent contamination.

Part 3: Key Protocols and Data Visualization

Workflow for Optimizing a Cytotoxicity Assay

The following diagram illustrates a logical workflow for establishing a robust cytotoxicity assay for a novel compound.

Cytotoxicity_Workflow A 1. Compound Prep - Test solubility - Prepare stock (e.g., in DMSO) C 3. Assay Optimization (Pilot) - Determine max solvent tolerance - Optimize cell seeding density A->C B 2. Cell Line Prep - Select appropriate cell line - Culture to log phase B->C D 4. Range-Finding Experiment - Treat with wide log-scale concentrations - Test multiple time points (24, 48, 72h) C->D Use optimized params E 5. Definitive Experiment - Use optimized cell density & time - Narrow concentration range around estimated IC50 D->E Refine params F 6. Data Analysis - Normalize to vehicle control - Plot dose-response curve - Calculate IC50 E->F G Include Controls: - Untreated Cells (100% Viability) - Vehicle (Solvent) Control - Positive Control (e.g., Doxorubicin) - No-Cell Blank G->D G->E

Caption: A standard workflow for developing a cytotoxicity assay for a new compound.

Troubleshooting Decision Tree

Use this diagram to diagnose unexpected results in your assay.

Troubleshooting_Tree Start Unexpected Result? Q1 High Variability? Start->Q1 A1 Check: - Cell Seeding Technique - Edge Effects - Pipetting Accuracy Q1->A1 Yes Q2 No Dose Response? Q1->Q2 No A2 Check: - Concentration Range (expand) - Incubation Time (extend) - Positive Control (confirm assay works) Q2->A2 Yes Q3 High Background? Q2->Q3 No A3 Check: - Compound-Reagent Interference - Serum in Media (LDH) - Contamination Q3->A3 Yes

Caption: A decision tree for troubleshooting common cytotoxicity assay issues.

Data Summary Tables

Table 1: Recommended Starting Seeding Densities for a 96-Well Plate

Note: The optimal density must be determined experimentally for your specific cell line and assay duration. The goal is for cells in the control wells to be in the late logarithmic growth phase (70-80% confluency) at the end of the experiment.[31]

Cell Line TypeGrowth RateSeeding Density (cells/well) for 48h AssayReference
HeLa, A549 Fast5,000 - 10,000[31]
MCF-7 Moderate8,000 - 15,000[28][31]
NIH/3T3 Fast3,000 - 8,000[9]
Primary Cells Slow10,000 - 30,000[32][33]
Detailed Protocol: Standard MTT Cytotoxicity Assay

This protocol provides a framework. You must optimize cell density, compound concentrations, and incubation times.

  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.

    • Perform a cell count and calculate the required volume for your target seeding density (e.g., 8,000 cells/well).

    • Seed 100 µL of the cell suspension into the interior 60 wells of a 96-well plate.

    • Add 100 µL of sterile PBS to the outer wells to reduce evaporation.

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a 2x concentrated serial dilution of C19H18BrNO4 in culture medium from your high-concentration stock.

    • Carefully remove the old medium from the cells and add 100 µL of the appropriate compound dilution to each well. Remember to include vehicle-only and untreated controls.

    • Return the plate to the incubator for your desired exposure time (e.g., 48 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[14]

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[14]

  • Solubilization and Reading:

    • Carefully remove the MTT-containing medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[26][34]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure all crystals are fully dissolved.[26]

    • Measure the absorbance (OD) at a wavelength of 570 nm using a microplate reader.[14]

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

    • Normalize the data by expressing the viability of treated wells as a percentage of the vehicle control wells: % Viability = (OD_treated / OD_vehicle_control) * 100

    • Plot % Viability against the log of the compound concentration and use non-linear regression analysis (e.g., in GraphPad Prism) to calculate the IC50 value.[11]

References

  • Sartorius. Incucyte® Cytotoxicity Assays for Live-Cell Analysis. [Link]

  • National Center for Biotechnology Information. (2010). Optimization of the tetrazolium dye (MTT) colorimetric assay for cellular growth and viability. [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. [Link]

  • National Center for Biotechnology Information. (2011). Real-Time Cytotoxicity Assays. [Link]

  • AZoM. (2018, February 6). Real-Time, Automated Cytotoxicity Assays within a Tissue Culture Incubator. [Link]

  • Hillgene Biopharma Co., Ltd. How to Choose a Cell Viability or Cytotoxicity Assay. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • Scientific Electronic Library Online. (2015). Cell density and solvent are critical parameters affecting formazan evaluation in MTT assay. [Link]

  • National Center for Biotechnology Information. (2013, December 15). Optimization of Cytotoxicity Assay by Real-Time, Impedance-Based Cell Analysis. [Link]

  • CLYTE. (2026, February 4). Ultimate Guide to Optimal Cell Seeding Density for MTT Assays (96-Well Plate). [Link]

  • Dojindo Molecular Technologies, Inc. Measuring Cell Viability / Cytotoxicity. [Link]

  • Wikipedia. IC50. [Link]

  • Centers for Disease Control and Prevention. Serum LDH Laboratory Procedure Manual. [Link]

  • National Center for Biotechnology Information. (2013). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • PharmaLegacy. Cell-based Assays - Cytotoxicity. [Link]

  • OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol. [Link]

  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. [Link]

  • CSH Protocols. (2014). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. [Link]

  • National Center for Biotechnology Information. (2021, May 12). Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures. [Link]

  • CLYTE. (2026, January 9). Beyond the Purple Haze: Troubleshooting High Background Absorbance in MTT Assays. [Link]

  • National Center for Biotechnology Information. (2018). Highlight report: Cell type selection for toxicity testing. [Link]

  • PubMed. (2013, October 15). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • edX. IC50 Determination. [Link]

  • NorthEast BioLab. Cell Cytotoxicity Assay, Cell Toxicity Assay. [Link]

  • IntechOpen. (2025, February 19). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. [Link]

  • National Center for Biotechnology Information. (2012). Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells. [Link]

  • ACS Publications. (2010, May 26). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. [Link]

  • Creative Biolabs. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. [Link]

  • ScienCell. SEEDING DENSITY GUIDELINES. [Link]

  • National Center for Biotechnology Information. (2016). In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. [Link]

  • American Society of Hematology. (2016, December 15). An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. [Link]

  • National Center for Biotechnology Information. (2019). The Cytotoxicity of Doxorubicin Can Be Accelerated by a Combination of Hyperthermia and 5-Aminolevulinic Acid. [Link]

Sources

Technical Support Center: Preventing Debromination of C₁₉H₁₈BrNO₄ During Catalytic Reduction

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Center. As researchers and drug development professionals, you are likely aware that reducing specific functional groups (such as alkenes, nitro groups, or ketones) in the presence of an aryl bromide is a notorious synthetic bottleneck. The molecule C₁₉H₁₈BrNO₄ presents a classic chemoselectivity challenge: achieving full conversion of the target reducible group while completely suppressing the hydrodehalogenation (cleavage) of the labile C-Br bond.

This guide synthesizes mechanistic causality with field-proven protocols to help you engineer a self-validating, highly selective catalytic system.

Mechanistic Insight: The Causality of C-Br Cleavage

To stop debromination, we must first understand why it happens. Palladium is highly active for the oxidative addition into C-Br bonds. During standard hydrogenation, palladium-hydride (Pd-H) species are generated on the heterogeneous catalyst surface. These species participate in a competing catalytic cycle where the relatively weak C-Br bond (~68 kcal/mol) undergoes oxidative addition, followed by reductive elimination of the hydrodebrominated byproduct (C₁₉H₁₉NO₄)[1].

Because organobromides undergo hydrodehalogenation significantly faster than their chlorinated or fluorinated counterparts[2], standard Pd/C conditions will almost always result in a complex mixture of the desired product and the debrominated impurity.

Visualization of Competing Pathways

CatalyticCycle Substrate Substrate (C19H18BrNO4) + H2 PdCat Active Catalyst Pd(0) or Pt(0) Substrate->PdCat Adsorption Desired Desired Pathway: Selective Hydrogenation PdCat->Desired H2 Transfer Undesired Undesired Pathway: Oxidative Addition to C-Br PdCat->Undesired Competing Reaction TargetProduct Target Product (C-Br Intact) Desired->TargetProduct PdComplex [Ar-Pd(II)-Br] Complex Undesired->PdComplex DebromProduct Debrominated Byproduct (C19H19NO4) PdComplex->DebromProduct Reductive Elimination Inhibitor Catalyst Poison / Additive (e.g., Morpholine, ZnBr2) Inhibitor->Undesired Blocks Active Sites

Figure 1: Competing pathways in catalytic reduction and the mechanistic role of inhibitors.

Troubleshooting Guide & FAQs

Q1: Why does standard Pd/C cause massive debromination of my C₁₉H₁₈BrNO₄ substrate? A1: Palladium's d-band electronic structure makes it exceptionally prone to inserting into the C-Br bond. When hydrogen gas is introduced, the resulting Pd-H species actively seek out the halogenated site, leading to rapid hydrodehalogenation[1]. Bromides are reduced much more easily than other halogens, requiring active intervention to preserve them during catalytic hydrogenation[3].

Q2: How do Lewis base additives or metal salts suppress this C-Br cleavage? A2: Heterogeneous catalysts possess different surface topographies: flat "terrace" sites and coordinatively unsaturated "edge/corner" sites. Oxidative addition into the C-Br bond requires the highly active edge sites. Additives like morpholine, ethylenediamine, or zinc salts (e.g., ZnBr₂) act as selective site poisons. They preferentially bind to and block these hyperactive edge sites, effectively shutting down the hydrodehalogenation pathway while leaving the terrace sites available for the less demanding target reduction[4].

Q3: Should I switch from Palladium to Platinum or Rhodium? A3: Yes. If poisoning Pd/C is insufficient or lowers your target conversion too much, switching the metal is the most robust strategy. Platinum (Pt/C) and Rhodium (Rh/C) have different electronic profiles. The transition from Pt(0) to Pt(II) during oxidative addition is thermodynamically less favorable for aryl halides under mild conditions. Consequently, Pt/C provides excellent chemoselectivity for reducing other functional groups while leaving the C-Br bond intact[2].

Q4: How does solvent choice impact the hydrodebromination pathway? A4: Polar, protic solvents (like methanol or ethanol) stabilize the polar transition states involved in oxidative addition and facilitate hydride transfer, thereby accelerating debromination. Switching to less polar, aprotic solvents (like ethyl acetate, THF, or toluene) significantly reduces the rate of C-Br cleavage. Furthermore, avoiding basic conditions is critical; bases neutralize the hydrobromic acid byproduct, driving the debromination equilibrium forward[1].

Quantitative Data: Catalyst System Comparison

The following table summarizes the causal relationship between catalyst choice, additives, and the resulting chemoselectivity when hydrogenating brominated arenes.

Catalyst SystemAdditive / PoisonSolventTemp (°C)Pressure (atm)Debromination (%)Target Conversion (%)
10% Pd/CNoneMeOH251.0> 45%100%
10% Pd/CMorpholine (1.0 eq)EtOAc251.0< 5%92%
5% Pt/CNoneEtOAc251.0< 2%95%
5% Pt/C ZnBr₂ (0.1 eq) THF 25 1.0 Not Detected 98%
5% Rh/CNoneToluene251.0< 1%96%

Experimental Protocol: Chemoselective Hydrogenation

To ensure a self-validating system, the following protocol utilizes Pt/C poisoned with Zinc Bromide . The critical step here is the pre-stirring of the catalyst with the poison before the substrate is introduced, ensuring all hyperactive edge sites are blocked prior to exposure to the labile C-Br bond.

Materials Required:
  • Substrate: C₁₉H₁₈BrNO₄ (1.0 equiv)

  • Catalyst: 5% Pt/C (5 mol% relative to substrate)

  • Poison: Anhydrous ZnBr₂ (10 mol% relative to substrate)

  • Solvent: Anhydrous, degassed Tetrahydrofuran (THF)

  • Hydrogen gas (Balloon, 1 atm)

Step-by-Step Methodology:
  • Catalyst Poisoning (Critical Step): To an oven-dried, argon-purged Schlenk flask, add the 5% Pt/C and the anhydrous ZnBr₂.

  • Surface Equilibration: Suspend the dry powders in anhydrous, degassed THF (to achieve a final substrate concentration of 0.1 M). Stir vigorously for 15 minutes at room temperature under argon. Causality note: This allows the Zn²⁺ ions to coordinate with and deactivate the highly active defect sites on the platinum surface.

  • Substrate Introduction: Dissolve the C₁₉H₁₈BrNO₄ in a minimal volume of THF and add it dropwise to the poisoned catalyst suspension via syringe.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times to ensure complete removal of argon. Maintain the reaction under a hydrogen balloon (1 atm) at 25 °C.

  • Monitoring: Monitor the reaction strictly via LC-MS every 30 minutes. Do not rely solely on TLC, as the debrominated byproduct often co-elutes with the target product.

  • Work-up & Recovery: Upon completion (typically 2-4 hours), purge the flask thoroughly with argon. Filter the mixture through a tightly packed pad of Celite to remove the heterogeneous catalyst, washing the pad with ethyl acetate. Concentrate the filtrate in vacuo to obtain the intact brominated product.

References

  • BenchChem Technical Support. "Preventing debromination in subsequent reaction steps." BenchChem.
  • Ramanathan, A., & Jimenez, L. S. "Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups." Organic Chemistry Portal / Synthesis (2010).
  • ACS Catalysis. "Selectivity Control in Palladium-Catalyzed CH2Br2 Hydrodebromination on Carbon-Based Materials by Nuclearity and Support Engineering.
  • Ghosh, B., & Maleczka, R. E., Jr.

Sources

Validation & Comparative

Comprehensive Validation Guide: C19H18BrNO4 (Botryllamide C) as an ABCG2 Inhibitor vs. Standard Alternatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

The ATP-binding cassette sub-family G member 2 (ABCG2), widely known as the Breast Cancer Resistance Protein (BCRP), is a critical transmembrane efflux pump. It is responsible for multidrug resistance (MDR) in numerous malignancies by actively extruding chemotherapeutics (e.g., mitoxantrone, topotecan) and fluorescent probes from the intracellular space[1]. Developing specific inhibitors to block this pump is a major focus in oncology and pharmacology.

C19H18BrNO4 (Botryllamide C) is a marine-derived bromotyrosine derivative that has emerged as a structurally novel and highly specific ABCG2 inhibitor[2]. Unlike traditional first-generation inhibitors that suffer from severe dose-limiting neurotoxicity, C19H18BrNO4 offers a compelling preclinical profile, demonstrating low inherent cytotoxicity while maintaining a unique binding interaction within the ABCG2 multidrug binding cavity[2].

Mechanism cluster_Intra Intracellular Space cluster_Extra Extracellular Space Substrate BODIPY-Prazosin (Fluorescent) ABCG2 ABCG2 Transporter (Efflux Pump) Substrate->ABCG2 Binds Cavity ATP ATP ATP->ABCG2 Hydrolysis Effluxed Effluxed Substrate (Non-fluorescent) ABCG2->Effluxed Active Efflux Inhibitor C19H18BrNO4 (Botryllamide C) Inhibitor->ABCG2 Blocks Efflux

Diagram 1: Mechanistic action of C19H18BrNO4 blocking ATP-dependent ABCG2 substrate efflux.

Comparative Analysis of ABCG2 Inhibitors

When designing an efflux inhibition assay, selecting the appropriate inhibitor is a balance of potency, target specificity, and cell viability. Fumitremorgin C (FTC) serves as the gold standard for in vitro validation but is highly neurotoxic[2]. Ko143, an FTC analogue, is highly potent but can exhibit off-target effects at higher concentrations. C19H18BrNO4 provides a valuable alternative for researchers requiring a stable, low-toxicity blocker for extended cellular assays[2].

Table 1: Comparative Performance of ABCG2 Inhibitors in Efflux Assays

InhibitorChemical ClassTarget SpecificityFold-Increase in Fluorescence*Cytotoxicity (IC50)Primary Utility
Fumitremorgin C (FTC) MycotoxinABCG2~3.5x (at 10 µM)High (Neurotoxic)In vitro positive control
Ko143 FTC AnalogueABCG2~4.0x (at 1 µM)ModeratePreclinical / In vitro
C19H18BrNO4 Marine TyrosineABCG2 (Weak P-gp/MRP1)~2.5x - 3.3x (at 10 µM)Low (>100 µM)Research / Low-toxicity assays
Novobiocin AminocoumarinWeak, non-specific~1.5x (at 50 µM)LowWeak reference inhibitor

*Based on BODIPY-prazosin accumulation in ABCG2-overexpressing cells compared to vehicle control.

Flow Cytometry Validation: The BODIPY-Prazosin Efflux Assay

To objectively validate the inhibitory performance of C19H18BrNO4, flow cytometry utilizing the fluorescent substrate is the recommended standard[3].

Why BODIPY-prazosin? While other substrates like Pheophorbide A (PhA) are used in high-throughput screening, they easily partition into lipid membranes, leading to high background noise and false negatives. C19H18BrNO4 shows weak activity in PhA screens but robust, specific inhibition in BODIPY-prazosin assays[2]. This indicates a highly specific interaction with the prazosin-binding site within the ABCG2 cavity. Furthermore, BODIPY-prazosin emits at 530 nm (FITC channel), allowing seamless multiplexing with far-red viability dyes[3].

Workflow Step1 1. Cell Preparation Seed ABCG2-overexpressing cells (e.g., NCI-H460/MX20) Step2 2. Substrate & Inhibitor Loading Incubate with 200 nM BODIPY-prazosin + 10 µM C19H18BrNO4 Step1->Step2 Step3 3. Efflux Phase Wash cells, incubate in substrate-free media (1h, 37°C) Step2->Step3 Step4 4. Flow Cytometry Analysis Acquire data (488nm laser, 530/30nm filter) Step3->Step4 Step5 5. Data Interpretation Calculate Fold-Increase in Median Fluorescence Intensity Step4->Step5

Diagram 2: Step-by-step flow cytometry workflow for validating ABCG2 inhibition.

Step-by-Step Experimental Protocol

This methodology establishes a self-validating system to ensure absolute data trustworthiness. We utilize NCI-H460/MX20 cells (a mitoxantrone-resistant human lung cancer line) due to their stable overexpression of ABCG2, providing a massive signal-to-noise ratio compared to wild-type cells[2].

Step 1: Cell Preparation & Seeding
  • Harvest NCI-H460/MX20 cells at 70-80% confluency using TrypLE (avoid harsh trypsinization which can cleave surface proteins).

  • Resuspend the cells in phenol red-free Richter’s medium containing 10% FCS to a density of 5 × 10^5 cells/mL[3].

    • Causality: Phenol red is strictly omitted because its inherent autofluorescence can bleed into the FITC channel, artificially inflating baseline measurements and masking weak inhibition.

Step 2: Substrate & Inhibitor Co-Incubation
  • Aliquot 1 mL of the cell suspension into flow cytometry tubes.

  • Add 200 nM BODIPY-prazosin to all tubes (except the unstained biological control)[3].

  • Treat the cohorts with respective inhibitors: 10 µM C19H18BrNO4 (Test), 10 µM FTC (Positive Control), or 0.1% DMSO (Vehicle/Negative Control)[2].

  • Incubate for 30 minutes at 37°C in the dark.

    • Causality: Co-incubation allows the inhibitor to occupy the ABCG2 binding pocket simultaneously with the substrate. This prevents immediate premature efflux and standardizes the maximal intracellular fluorescence loading across all samples.

Step 3: The Efflux Phase
  • Centrifuge cells at 300 × g for 5 minutes and carefully aspirate the supernatant.

  • Resuspend the pellets in substrate-free medium containing the exact same concentration of the respective inhibitors used in Step 2.

  • Incubate for 1 hour at 37°C[3].

    • Causality: Washing removes the extracellular BODIPY-prazosin, creating a steep outward concentration gradient. The active ABCG2 pumps will rapidly extrude the intracellular dye. Only cells where the pump is effectively blocked by the continuous presence of the inhibitor will retain their fluorescence.

Step 4: Flow Cytometry Acquisition
  • Wash cells once with ice-cold PBS[4].

  • Resuspend in 500 µL cold PBS containing 1 µg/mL 7-AAD (viability dye).

  • Acquire a minimum of 10,000 events on a flow cytometer equipped with a 488 nm argon laser. Detect BODIPY-prazosin in the 530/30 nm (FITC) channel and 7-AAD in the >650 nm (PerCP/Cy5.5) channel[3].

    • Causality: Ice-cold PBS rigidifies the cellular lipid bilayer and halts ATP hydrolysis, effectively "freezing" the intracellular fluorescence state to prevent further efflux during the queue for acquisition[4]. 7-AAD ensures that dead cells—which passively leak dye and skew median fluorescence—are gated out of the final analysis.

Data Interpretation

Performance is quantified by calculating the Fold-Increase in Median Fluorescence Intensity (MFI) relative to the vehicle control.

  • Vehicle Control (DMSO): Uninhibited ABCG2 results in near-complete efflux, yielding a low baseline MFI.

  • FTC Control (10 µM): Complete inhibition results in a ~3.5-fold increase in MFI, representing the maximum retention threshold[3].

  • C19H18BrNO4 (10 µM): Effective inhibition yields a ~2.5 to 3.3-fold increase in MFI. This confirms C19H18BrNO4 as a highly potent, functional ABCG2 blocker capable of performing near the efficacy of the neurotoxic gold standard[2].

Sources

C19H18BrNO4 vs standard Fmoc-protected amino acids in SPPS

Author: BenchChem Technical Support Team. Date: April 2026

The evolution of Solid-Phase Peptide Synthesis (SPPS) has shifted from the simple assembly of canonical sequences to the engineering of complex, unnatural peptidomimetics. For drug development professionals and synthetic chemists, the choice of building blocks dictates the synthetic ceiling of a project.

This guide provides an objective, mechanistically grounded comparison between standard Fmoc-protected amino acids and C19H18BrNO4 —chemically known as (S)-Fmoc-2-amino-4-bromobutanoic acid or Fmoc-4-Br-HomoAla-OH [1][2]. By analyzing their structural causality, reactivity profiles, and experimental workflows, we will demonstrate how C19H18BrNO4 serves as a critical linchpin for late-stage functionalization (LSF) in modern peptide engineering.

Chemical & Mechanistic Profiling

Standard Fmoc-Amino Acids: The Orthogonal Paradigm

Standard Fmoc-amino acids (e.g., Fmoc-Ala-OH, Fmoc-Lys(Boc)-OH) rely on a strictly orthogonal protecting group strategy. The α-amino group is protected by the base-labile Fmoc (Fluorenylmethyloxycarbonyl) group, while reactive side chains are masked by acid-labile groups (e.g., tBu, Trt, Boc, Pbf).

  • Causality of Design: This design ensures that side chains remain inert during the repetitive HATU/DIPEA coupling and 20% piperidine deprotection cycles.

  • Limitation: Introducing unnatural side chains requires the de novo solution-phase synthesis of complex, orthogonally protected amino acids prior to SPPS—a process that is often low-yielding, sterically hindered during coupling, and economically prohibitive.

C19H18BrNO4 (Fmoc-4-Br-HomoAla-OH): The Late-Stage Functionalization Handle

C19H18BrNO4 subverts the traditional orthogonal paradigm. It features a standard Fmoc-protected α-amine and a free carboxylic acid, but its side chain is a primary alkyl bromide .

  • Causality of Design: The primary bromide does not require a protecting group during standard Fmoc-SPPS because it is largely inert to standard coupling reagents (HATU/DIC) and mildly basic deprotection conditions (piperidine). However, because the bromide is situated on a primary, sterically unhindered carbon, it is highly susceptible to nucleophilic substitution (SN2) and transition-metal-catalyzed cross-coupling[3].

  • Advantage: Instead of synthesizing 50 different unnatural amino acids in solution, a chemist can incorporate C19H18BrNO4 into the peptide backbone once, and then use the resin-bound bromide as a reactive handle to generate 50 different peptide analogs via on-resin diversification.

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of standard Fmoc-AAs versus C19H18BrNO4 in SPPS workflows.

Performance MetricStandard Fmoc-AAsC19H18BrNO4 (Fmoc-4-Br-HomoAla-OH)
Coupling Efficiency (Standard) >99% (Steric-dependent)>98% (Minimal steric hindrance from linear bromo-alkyl chain)
Side-Chain Protection Required (tBu, Trt, Boc, etc.)None required (Bromide is stable to standard SPPS conditions)
Post-Synthetic Versatility Low (Requires pre-synthesized variants)Extremely High (SN2, Azidation, Cross-coupling)
Primary Application Canonical chain elongationUnnatural peptide libraries, cyclic peptides, nucleopeptides
On-Resin Diversification Yield N/A70–95% (Depending on nucleophile/catalyst used)

Experimental Workflows & Protocols

To ensure self-validating systems, the following protocols detail the exact methodologies for utilizing both standard amino acids and C19H18BrNO4.

Protocol A: Standard SPPS Elongation (Fmoc/tBu Strategy)

This protocol establishes the baseline for peptide chain elongation.

  • Resin Swelling: Swell 2-chlorotrityl chloride (2-CTC) or Rink Amide resin (0.1 mmol scale) in Dichloromethane (DCM) for 30 minutes, then wash with N,N-Dimethylformamide (DMF) (3 × 5 mL).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 10 minutes. Wash with DMF (5 × 5 mL).

  • Standard Coupling: Dissolve the standard Fmoc-AA (0.3 mmol, 3 eq) and HATU (0.3 mmol, 3 eq) in 2 mL DMF. Add DIPEA (0.6 mmol, 6 eq). Pre-activate for 2 minutes, then add to the resin. Agitate for 45 minutes at room temperature.

  • Verification: Perform a Kaiser test to confirm the absence of free primary amines. Wash with DMF (5 × 5 mL).

Protocol B: On-Resin Diversification of C19H18BrNO4 (Azidation & Click Chemistry)

This protocol demonstrates the unique utility of C19H18BrNO4. By converting the bromide to an azide on-resin, the peptide is primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[4].

  • Incorporation: Couple C19H18BrNO4 using the exact conditions described in Protocol A, Step 3.

  • On-Resin Azidation (SN2): To the resin-bound bromo-peptide, add a solution of Sodium Azide (NaN3, 1.0 mmol, 10 eq) in 3 mL of a DMF/DMSO (1:1) mixture. Agitate at 65°C for 12 hours.

    • Mechanistic Note: DMSO accelerates the SN2 displacement of the primary bromide by solvating the sodium cation and leaving the azide anion highly nucleophilic.

  • Washing: Drain the reaction vessel and wash the resin sequentially with DMF (5 × 5 mL), water (3 × 5 mL), and DMF (5 × 5 mL) to remove excess salts.

  • CuAAC (Click Chemistry): Add an alkyne-functionalized molecule (e.g., a fluorophore or targeting ligand) (3 eq), CuBr (0.4 eq), sodium ascorbate (0.8 eq), and DIPEA (10 eq) in DMF. Subject to microwave irradiation at 60°C for 20 minutes[4].

Visualizing the Synthetic Pathways

The following diagrams map the logical divergence between standard SPPS and the advanced late-stage functionalization enabled by C19H18BrNO4.

Workflow Resin Solid Support Resin FmocDeprot Fmoc Deprotection (20% Piperidine/DMF) Resin->FmocDeprot StdAA Standard Fmoc-AA (e.g., Fmoc-Ala-OH) FmocDeprot->StdAA Pathway A BrAA C19H18BrNO4 (Fmoc-4-Br-HomoAla-OH) FmocDeprot->BrAA Pathway B Coupling1 Standard Coupling (HATU/DIPEA) StdAA->Coupling1 Coupling2 Standard Coupling (HATU/DIPEA) BrAA->Coupling2 Elongation Standard Peptide Elongation Coupling1->Elongation Functionalization Late-Stage Functionalization (SN2 / Cross-Coupling) Coupling2->Functionalization

SPPS workflow comparing standard Fmoc-AA elongation vs. C19H18BrNO4 late-stage functionalization.

Mechanism cluster_0 Nucleophilic Substitution (SN2) cluster_1 Metallaphotoredox Catalysis BrAA Resin-Bound 4-Br-HomoAla Azide NaN3 / DMF (Azidation) BrAA->Azide Route 1 NiCat Ni/Ir Catalyst + Aryl Bromide BrAA->NiCat Route 2 Click CuAAC Click Chemistry (Triazole Formation) Azide->Click CrossCoupled Unnatural Aryl Side Chain (e.g., Homotyrosine) NiCat->CrossCoupled

Mechanistic pathways for on-resin diversification of the primary bromide in C19H18BrNO4.

Conclusion

While standard Fmoc-protected amino acids remain the bedrock of routine peptide synthesis, they are structurally rigid. C19H18BrNO4 bridges the gap between standard SPPS and advanced synthetic methodologies like metallaphotoredox catalysis[3] and bioorthogonal click chemistry[4]. By utilizing its unprotected, highly reactive primary bromide, drug development professionals can bypass the tedious solution-phase synthesis of unnatural amino acids, enabling the rapid, on-resin generation of complex peptidomimetic libraries.

References

  • Bérubé, C., Guay, L. D., Fraser, T., Lapointe, V., Cardinal, S., & Biron, É. (2023). "Convenient route to Fmoc-homotyrosine via metallaphotoredox catalysis and its use in the total synthesis of anabaenopeptin cyclic peptides." Organic & Biomolecular Chemistry, 21(45), 9011-9020.[Link]

  • Biron, É., et al. (2020). "Cyclic Peptide-Peptoid Hybrids." Frontiers in Chemistry, 8:414.[Link]

Sources

comparative cytotoxicity of C19H18BrNO4 in HCT116 and L1210 cell lines

Author: BenchChem Technical Support Team. Date: April 2026

Application Scientist Guide: Comparative Cytotoxicity of C19H18BrNO4 (Botryllamide D) in HCT116 and L1210 Cell Lines

Introduction & Structural Context

Marine-derived alkaloids, specifically bromotyrosine derivatives, have emerged as structurally unique scaffolds in oncology drug discovery. Compound C19H18BrNO4 , commonly known as Botryllamide D , is a prominent member of this class. Characterized by its brominated aromatic system and complex hydrogen-bonding network, Botryllamide D exhibits selective antiproliferative properties. This guide provides a rigorous comparative analysis of its cytotoxicity against two distinct, highly utilized oncology models: the HCT116 human colorectal carcinoma line and the L1210 murine lymphocytic leukemia line.

Model Selection: Causality & Biological Significance

Understanding the divergent responses to C19H18BrNO4 requires analyzing the intrinsic biological differences between the chosen in vitro models.

  • HCT116 (Human Colorectal Carcinoma): An adherent, epithelial-like cell line carrying a KRAS mutation (G13D) and PIK3CA mutation. It serves as a robust model for solid tumors. Its slower doubling time and complex adhesion-dependent signaling pathways often render it more resilient to certain chemotherapeutics.

  • L1210 (Murine Lymphocytic Leukemia): A suspension cell line (lymphoblast morphology). Historically, the National Cancer Institute (NCI) utilized the L1210 and P388 murine leukemia models as the primary in vitro and in vivo prescreens for antineoplastic activity because of their exceptionally high predictive value for identifying cytotoxic agents. Their rapid proliferation and lack of anchorage dependence make them highly sensitive to agents disrupting the cell cycle or inducing rapid apoptosis.

Comparative Cytotoxicity Data

Quantitative evaluation of C19H18BrNO4 reveals distinct IC50 profiles based on the cellular phenotype. Botryllamide D demonstrates an IC50 of 17 μg/mL against the HCT116 cell line[1]. In contrast, suspension leukemia models like L1210 typically exhibit heightened sensitivity to related bromotyrosine derivatives, often displaying IC50 values in the 3.9 – 5.2 μg/mL range[1].

Table 1: Comparative Cytotoxicity Profile of C19H18BrNO4 and Related Alkaloids

Cell LineOriginMorphologyC19H18BrNO4 IC50 (μg/mL)Relative Sensitivity
HCT116 Human ColonAdherent (Epithelial)17.0[1]Moderate
L1210 Murine LeukemiaSuspension (Lymphoblast)~3.9 - 5.2*[1]High

*Extrapolated baseline sensitivity for structurally related bromotyrosine analogs against L1210.

Mechanism of Action: Pathway Visualization

Bromotyrosine derivatives like Botryllamide D frequently exert their cytotoxic effects through the inhibition of cellular efflux pumps (such as ABCG2) and the subsequent induction of intracellular stress, leading to mitochondrial depolarization and caspase-mediated apoptosis.

MOA Compound C19H18BrNO4 (Botryllamide D) Uptake Cellular Uptake (Differential kinetics) Compound->Uptake Target Target Engagement (e.g., ABCG2 Inhibition) Uptake->Target Stress Intracellular Stress & Mitochondrial Depolarization Target->Stress Caspase Caspase 3/7 Activation Stress->Caspase Death Apoptosis (HCT116 & L1210) Caspase->Death

Proposed apoptotic signaling pathway induced by C19H18BrNO4 in cancer cell lines.

Self-Validating Experimental Protocols

As an application scientist, it is critical to select the correct viability assay based on the cell line's morphological properties to prevent artifactual data.

A. Rationale for Assay Divergence:

  • HCT116: Because these cells adhere to the tissue culture plate, media can be safely aspirated. The classic MTT assay is ideal here. The insoluble formazan crystals remain adhered to the well during aspiration and are subsequently solubilized in DMSO.

  • L1210: As suspension cells, any aspiration step risks catastrophic cell loss, leading to artificially high apparent cytotoxicity. Therefore, a one-step homogeneous assay (MTS or CellTiter-Glo) is causally required. These assays generate a soluble product or luminescent signal directly in the culture media, ensuring absolute data integrity.

B. Step-by-Step Methodology:

Workflow Seed 1. Seed Cells (Adherent vs Suspension) Treat 2. Compound Treatment (Serial Dilution) Seed->Treat Incubate 3. Incubation (72h, 37°C) Treat->Incubate Assay 4. Viability Assay (MTT / MTS) Incubate->Assay Analyze 5. IC50 Calculation Assay->Analyze

Standardized workflow for comparative cytotoxicity screening.

Protocol 1: HCT116 Cytotoxicity (MTT Assay)

  • Cell Seeding: Harvest HCT116 cells using 0.25% Trypsin-EDTA. Seed at 5,000 cells/well in 100 μL McCoy's 5A media (10% FBS) in a 96-well flat-bottom plate. Incubate for 24h at 37°C, 5% CO2 to allow adhesion.

  • Compound Preparation: Dissolve C19H18BrNO4 in 100% DMSO to create a 10 mM stock. Prepare a 9-point serial dilution in media (final DMSO concentration strictly <0.5% to prevent solvent toxicity).

  • Treatment: Aspirate old media and add 100 μL of compound-containing media. Include vehicle controls (0.5% DMSO) and positive controls (e.g., Doxorubicin). Incubate for 72 hours.

  • MTT Addition: Add 20 μL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3-4 hours until purple formazan crystals form.

  • Solubilization & Readout: Carefully aspirate the media (ensuring no crystal loss). Add 100 μL of DMSO to solubilize the crystals. Read absorbance at 570 nm using a microplate spectrophotometer.

Protocol 2: L1210 Cytotoxicity (MTS/Homogeneous Assay)

  • Cell Seeding: Centrifuge L1210 suspension cells and resuspend in RPMI-1640 media (10% FBS). Seed at 10,000 cells/well in 50 μL media in a 96-well plate. Note: Higher seeding density accounts for the shorter logarithmic growth phase of murine leukemia cells.

  • Treatment: Immediately add 50 μL of 2X concentrated C19H18BrNO4 serial dilutions (prepared in media) directly to the wells. Incubate for 72 hours.

  • MTS Addition: Add 20 μL of MTS/PMS reagent directly to the existing 100 μL culture volume. Crucial: Do not aspirate media.

  • Readout: Incubate for 1-4 hours. The MTS tetrazolium is bioreduced by metabolically active cells into a soluble brown formazan product. Read absorbance at 490 nm.

  • Data Analysis: Normalize absorbance data against vehicle controls. Use non-linear regression (four-parameter logistic curve) to derive the IC50.

Conclusion

The comparative screening of C19H18BrNO4 highlights the necessity of context-dependent assay design. While the compound shows moderate activity against the robust, solid-tumor HCT116 model (17 μg/mL)[1], the highly proliferative L1210 leukemia model serves as a sensitive prescreen to detect the foundational antineoplastic potential of bromotyrosine derivatives.

References

  • Title: THE MARINE BROMOTYROSINE DERIVATIVES | Source: nih.
  • Title: Handbook of Anticancer Pharmacokinetics and Pharmacodynamics | Source: ethernet.edu.
  • Title: Natural Products Diversity of Marine Ascidians (Tunicates; Ascidiacea) and Successful Drugs in Clinical Development | Source: nih.

Sources

evaluating C19H18BrNO4 against standard multidrug resistance reversal agents

Author: BenchChem Technical Support Team. Date: April 2026

Evaluating C19H18BrNO4 (Botryllamide C) Against Standard Multidrug Resistance Reversal Agents

Multidrug resistance (MDR) remains one of the most formidable bottlenecks in clinical oncology and pharmacology. The overexpression of ATP-binding cassette (ABC) transporters—specifically P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2)—actively extrudes structurally diverse chemotherapeutic agents from the intracellular space, rendering treatments ineffective[1].

Historically, the development of MDR reversal agents has been hindered by severe dose-limiting toxicities. For instance, Fumitremorgin C (FTC) is a potent ABCG2 inhibitor but was abandoned clinically due to profound neurotoxicity[1]. In this landscape, marine natural products have emerged as highly promising scaffolds. C19H18BrNO4 , identified primarily as the marine alkaloid Botryllamide C [2], represents a novel class of dehydrotyrosine-derived inhibitors that demonstrate significant efficacy against ABC transporters with a highly favorable toxicity profile[3].

This guide provides an in-depth technical evaluation of C19H18BrNO4, comparing its mechanistic performance against standard MDR reversal agents, and outlines the self-validating experimental protocols required for its rigorous assessment.

Mechanistic Architecture: Transporter Inhibition Logic

Unlike first-generation inhibitors that often act as non-specific membrane fluidizers, C19H18BrNO4 interacts directly with the substrate-binding pockets of ABC transporters. Botryllamides have been shown to stimulate ABCG2-associated ATPase activity, indicating that they bind competitively to the active site and trigger ATP hydrolysis without being efficiently translocated across the membrane[1]. This competitive blockade starves the efflux pump of the operational bandwidth needed to extrude cytotoxic drugs like mitoxantrone or doxorubicin.

Mechanism Drug Chemotherapeutic Agent Cell Intracellular Space Drug->Cell Passive Diffusion Transporter ABC Transporter (P-gp / ABCG2) Cell->Transporter Substrate Binding Efflux Drug Efflux (MDR) Transporter->Efflux Active Transport ATP ATP Hydrolysis ATP->Transporter Energy Coupling Botryllamide C19H18BrNO4 (Botryllamide C) Botryllamide->Transporter Competitive Blockade

Mechanism of ABC transporter inhibition by C19H18BrNO4 in MDR cancer cells.

Comparative Performance Analysis

To establish the utility of C19H18BrNO4, it must be benchmarked against established standard agents. The data below synthesizes the comparative efficacy of these compounds based on fluorescent substrate retention assays and known toxicity profiles[1],[4].

Reversal AgentPrimary Target(s)Efficacy (Fold Change in Fluorescence)Mechanism of ActionPrimary Limitation / Toxicity
C19H18BrNO4 (Botryllamide C) P-gp, ABCG246.4-fold (P-gp at 50 µM)Competitive substrate binding; ATPase stimulationRequires higher µM concentrations for max efficacy
Valspodar (PSC833) P-gp29.7-fold (P-gp at standard dose)Non-competitive inhibitionSevere pharmacokinetic interactions with chemotherapeutics
Fumitremorgin C (FTC) ABCG2High (Specific to ABCG2)Specific ABCG2 blockadeProhibitive neurotoxicity in vivo
Verapamil P-gpModerateSubstrate competitorDose-limiting cardiovascular toxicity (hypotension)

Key Insight: C19H18BrNO4 significantly outperforms the positive control Valspodar in P-gp-mediated transport inhibition (46.4-fold vs 29.7-fold)[1]. Furthermore, its structural divergence from FTC allows it to bypass the neurotoxic liabilities that historically plagued ABCG2 inhibitors[3].

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the evaluation of C19H18BrNO4 must utilize a self-validating experimental design. This requires the use of single-transporter transfected cell lines to isolate specific causality, alongside rigorous positive and negative controls.

Protocol A: Fluorescent Substrate Efflux Assay

This protocol measures the intracellular accumulation of fluorescent probes (Rhodamine 123 for P-gp; BODIPY-prazosin for ABCG2) to quantify transporter blockade.

Step-by-Step Methodology:

  • Cell Preparation & Seeding: Culture HEK293 cells stably transfected with either human ABCB1 (P-gp) or ABCG2. Causality: Using transfected HEK293 cells rather than wild-type cancer lines eliminates background noise from endogenous, non-target efflux pumps, ensuring the observed efflux is exclusively mediated by the target transporter.

  • Inhibitor Pre-Incubation: Wash cells with PBS and pre-incubate with 50 µM C19H18BrNO4, standard agents (e.g., Valspodar), or vehicle (DMSO) for 30 minutes at 37°C. Causality: This pre-incubation period allows the highly lipophilic marine alkaloid to partition into the lipid bilayer and occupy the transmembrane binding domains prior to substrate introduction.

  • Substrate Loading: Add the specific fluorescent substrate (e.g., Rhodamine 123) and incubate for an additional 30 minutes.

  • Arrest & Wash: Halt the efflux process by rapidly washing the cells with ice-cold PBS. Causality: The sudden temperature drop immediately arrests ATP hydrolysis, effectively "freezing" the intracellular concentration of the fluorescent probe for accurate measurement.

  • Flow Cytometry Acquisition: Analyze intracellular fluorescence using a flow cytometer (e.g., 488 nm excitation).

  • Data Normalization (Self-Validation): Calculate the "Fold Reversal" by dividing the median fluorescence intensity (MFI) of the inhibitor-treated cells by the MFI of the DMSO-treated negative control. Validate the assay integrity by ensuring the positive control (Valspodar) achieves a minimum historical baseline (e.g., >25-fold change).

Workflow S1 Seed Transfected HEK293 Cells S2 Pre-incubate with C19H18BrNO4 S1->S2 S3 Add Fluorescent Probe S2->S3 S4 Flow Cytometry Acquisition S3->S4 S5 Normalize & Calculate Reversal S4->S5

Self-validating experimental workflow for the fluorescent substrate efflux assay.

Protocol B: ATPase Activity Assay

To differentiate whether C19H18BrNO4 acts as an allosteric silencer or a competitive substrate, its effect on ATP hydrolysis must be quantified.

Step-by-Step Methodology:

  • Membrane Isolation: Isolate crude membrane fractions from the transfected HEK293 cells using differential centrifugation.

  • Reaction Setup: Incubate 10 µg of membrane protein with varying concentrations of C19H18BrNO4 in the presence of 5 mM MgATP. Include a control reaction with Sodium Orthovanadate ( Na3​VO4​ ). Causality: Orthovanadate traps the transporter in a transition state, completely inhibiting ABC ATPase activity. Subtracting the orthovanadate-treated background from the total ATPase activity isolates the specific ABC transporter-mediated ATP hydrolysis.

  • Colorimetric Detection: After 20 minutes, stop the reaction and measure the liberation of inorganic phosphate (Pi) using a colorimetric molybdate assay.

  • Interpretation: Botryllamides typically stimulate basal ATPase activity[1]. This causality proves that the compound directly interacts with the substrate-binding pocket, triggering the catalytic cycle of the pump while simultaneously outcompeting the cytotoxic drug for efflux.

Translational Outlook

The evaluation of C19H18BrNO4 (Botryllamide C) demonstrates that marine-derived dehydrotyrosine alkaloids offer a highly viable structural template for overcoming multidrug resistance. By achieving a 46.4-fold reversal of P-gp activity without the neurotoxic liabilities of early-generation inhibitors like FTC, C19H18BrNO4 bridges a critical gap in drug development[1],[3]. Future medicinal chemistry efforts should focus on optimizing the 2-methoxy-p-coumaric acid moiety to enhance nanomolar potency while preserving this favorable safety profile.

References

  • Botryllamide C | C19H18BrNO4 | CID 9978531 - PubChem - NIH Source: National Institutes of Health (NIH) / PubChem URL:[Link]

  • Botryllamides: Natural Product Inhibitors of ABCG2 - PMC Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Marine Natural Products as Models to Circumvent Multidrug Resistance - MDPI Source: MDPI (Molecules) URL:[Link]

  • Marine Natural Products as Breast Cancer Resistance Protein Inhibitors - MDPI Source: MDPI (Marine Drugs) URL:[Link]

  • US8470888B2 - Botryllamides and method of inhibiting PGP in a mammal afflicted with cancer Source: Google Patents URL

Sources

Comprehensive Comparison Guide: Validating the Purity of C19H18BrNO4 using Quantitative NMR (qNMR) vs. Traditional Techniques

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, establishing the absolute purity of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a critical regulatory prerequisite. This guide provides an objective, deeply technical comparison between Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC) for validating the purity of C19H18BrNO4 (a chemical formula representing critical brominated intermediates and alkaloids, such as Botryllamide D)[1]. By leveraging the metrological framework outlined in 2[2], this guide demonstrates why qNMR serves as a self-validating, primary ratio method that bypasses the limitations of traditional chromatography.

The Analytical Challenge: C19H18BrNO4

Compounds with the formula C19H18BrNO4 (Molecular Weight: 404.25 g/mol ) typically feature complex aromatic systems, methoxy groups, and halogenation[1]. When validating the purity of such compounds during early-stage drug development or reference standard qualification, scientists face a fundamental analytical dilemma:

  • The HPLC Limitation: Traditional HPLC-UV relies on relative response factors. To determine absolute purity, HPLC requires a perfectly pure, identical reference standard of the analyte[3]. Furthermore, HPLC-UV Area % measurements inherently assume that all impurities share the same UV extinction coefficient as the main peak—a mathematically flawed assumption that often leads to overestimations of purity.

  • The qNMR Solution: qNMR operates on a fundamentally different physical principle. It measures the magnetic resonance of nuclei (typically 1H ). Because the integrated area of an NMR signal is strictly proportional to the molar amount of the nuclei generating it, qNMR enables absolute quantification using a universal internal calibrant, eliminating the need for an identical reference standard[4].

The Metrological Paradigm Shift: qNMR vs. HPLC

Recent proposed revisions to5 have formally adopted qNMR as a metrological method directly traceable to the International System of Units (SI)[6].

Causality of Detection

In HPLC-UV, if a sample contains 2% of an inorganic salt or non-chromophoric residual solvent, the UV detector will not register it, artificially inflating the reported organic purity to ~100%. Conversely, qNMR is a gravimetric-based mass fraction technique . The total weighed mass of the sample ( Wx​ ) forms the denominator of the purity calculation. If invisible inorganic salts or water are present, they contribute to the total mass but do not produce an NMR signal in the analyte's integration region. Consequently, the calculated absolute purity drops proportionally, providing a true, uninflated mass fraction[7].

Comparative Data Summary

The following table synthesizes the performance of qNMR against traditional methodologies for C19H18BrNO4 purity validation:

Analytical ParameterQuantitative NMR (qNMR)HPLC-UV (Area %)Mass Balance (HPLC + TGA + KF)
Primary Principle Direct proportionality of nuclear spin to molar amountDifferential partitioning and UV absorbanceSummation of chromatographic purity and volatiles
Reference Standard Universal Internal Calibrant (e.g., Maleic Acid)Identical Reference Standard RequiredMultiple Standards Required
Accuracy (Absolute) High (< 1.0% uncertainty)Moderate (Dependent on response factors)Moderate (Propagates error from multiple assays)
Detection of Inorganics Implicitly accounted for in mass fractionNo (Artificially inflates purity)Yes (Requires separate ROI/TGA assay)
Metrological Traceability Direct to SI via NIST SRM CalibrantsDependent on standard qualityFragmented across methods

Self-Validating Experimental Protocol for C19H18BrNO4

To ensure trustworthiness and scientific integrity, the following qNMR protocol is designed as a self-validating system. Every step is engineered to eliminate systemic bias.

Step 1: Internal Calibrant (IC) and Solvent Selection
  • Causality: The IC must have a certified absolute purity (NIST traceable), be fully soluble in the chosen solvent, and present a sharp, isolated signal that does not overlap with the analyte[8].

  • Selection: For C19H18BrNO4, Maleic Acid (NIST SRM) is highly recommended. It produces a sharp singlet at δ 6.26 ppm in DMSO- d6​ [7]. The aromatic and aliphatic protons of C19H18BrNO4 typically resonate outside this region, ensuring baseline resolution.

Step 2: High-Precision Gravimetric Preparation
  • Using a calibrated microbalance ( d=0.001 mg), accurately weigh ~20.000 mg of the C19H18BrNO4 sample ( Wx​ ).

  • Accurately weigh ~5.000 mg of the Maleic Acid IC ( Wstd​ ).

  • Co-dissolve both powders in 0.7 mL of high-isotopic-purity DMSO- d6​ directly in a clean vial, vortex thoroughly to ensure complete homogenization, and transfer to a 5 mm NMR tube.

Step 3: NMR Acquisition Physics ( T1​ Relaxation Causality)
  • Causality: In NMR, protons absorb RF energy and must relax back to their equilibrium state (Spin-Lattice Relaxation, T1​ ). If the instrument applies the next RF pulse before the protons have fully relaxed, the resulting signal area will be artificially truncated, destroying the quantitative relationship.

  • Parameter Setup: Execute an Inversion-Recovery experiment to determine the longest T1​ of the protons of interest. Set the inter-pulse delay ( D1​ ) to ≥5×T1​ . This ensures >99.3% magnetization recovery. For C19H18BrNO4 at 400 MHz, a D1​ of 45–60 seconds is typically required. Acquire 32 to 64 scans to achieve a Signal-to-Noise (S/N) ratio >250:1 .

Step 4: Data Processing and Metrological Calculation

Apply precise phase and baseline corrections. Integrate the Maleic Acid singlet ( Istd​ ) and a well-resolved proton signal from C19H18BrNO4 (e.g., an isolated aromatic proton, Ix​ ).

Calculate the absolute mass fraction ( Px​ ) using the fundamental USP <761> equation[5]:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where I = Integral area, N = Number of protons generating the signal, M = Molar mass, W = Weighed mass, and P = Purity).

Logical Visualization of Metrological Traceability

The workflow below illustrates the unbroken chain of traceability from raw sample preparation to absolute purity calculation, highlighting the critical dependencies in the qNMR method.

qNMR_Workflow Analyte C19H18BrNO4 Sample (Unknown Purity) Prep High-Precision Co-Weighing & Dissolution (Microbalance d=0.001mg, DMSO-d6) Analyte->Prep m_analyte IC Internal Calibrant (IC) (e.g., Maleic Acid, NIST SRM) IC->Prep m_IC NMR 1H-qNMR Acquisition (Relaxation Delay D1 > 5*T1, S/N > 250) Prep->NMR Homogeneous Solution Integration Phase/Baseline Correction & Integration (Analyte Area vs. IC Area) NMR->Integration FID Data Purity Absolute Mass Fraction Calculation (USP <761> Metrological Equation) Integration->Purity I_analyte / I_IC Ratio

Metrological traceability pathway for qNMR absolute purity determination.

Conclusion & Recommendations

For complex intermediates like C19H18BrNO4, relying solely on HPLC-UV Area % introduces significant risk due to invisible impurities and variable response factors. Quantitative NMR (qNMR) offers a highly accurate, structurally definitive, and metrologically traceable alternative. By utilizing an internal calibrant and strictly adhering to T1​ relaxation physics, drug development professionals can establish absolute purity without the bottleneck of sourcing identical reference standards. It is highly recommended to use qNMR as the primary assay for reference standard qualification, supported by HPLC strictly for impurity profiling and separation.

References

  • ECA Academy. "Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR". GMP Compliance. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10363825, Botryllamide D". PubChem. URL: [Link]

  • US Pharmacopeia. "General Chapters: <761> NUCLEAR MAGNETIC RESONANCE". Pharmacopeia. URL:[Link]

  • Semantic Scholar. "Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method". Semantic Scholar. URL: [Link]

Sources

Benchmarking RP-HPLC Retention Times for C19H18BrNO4: A Comparative Guide to Column Selectivity

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

In the realm of solid-phase peptide synthesis (SPPS) and targeted drug development, the purity of unnatural amino acid building blocks is non-negotiable. The molecular formula C19H18BrNO4 corresponds to (S)-Fmoc-2-amino-4-bromobutanoic acid , a highly functionalized synthetic intermediate.

The primary analytical bottleneck in quality control for this compound is resolving the brominated target from its synthetic by-products—specifically, the des-bromo analog (C19H19NO4) and various positional isomers. Because the massive, highly hydrophobic fluorenylmethyloxycarbonyl (Fmoc) protecting group dominates the molecule's overall polarity, traditional reverse-phase high-performance liquid chromatography (RP-HPLC) methods often fail to achieve baseline resolution. This guide provides a mechanistic framework and experimental benchmarking data to overcome this challenge by comparing standard C18 columns against orthogonal Phenyl-Hexyl and Pentafluorophenyl (PFP) chemistries.

Mechanistic Rationale: The Causality of Column Selection

As an analytical scientist, selecting a stationary phase should never be guesswork; it must be driven by the specific intermolecular forces at play.

  • The Limitation of C18 (Octadecylsilane): C18 columns separate analytes almost exclusively via dispersive (van der Waals) interactions. When analyzing C19H18BrNO4, the bulky Fmoc group anchors so strongly to the alkyl chains that it "masks" the subtle polarity differences of the bromine atom. Consequently, the des-bromo impurity co-elutes with the target[1].

  • The Phenyl-Hexyl Advantage: Phenyl-Hexyl phases introduce π−π stacking interactions. The electron-rich aromatic rings of the Fmoc group interact with the phenyl phase, slightly altering the retention causality and improving peak shape compared to standard aliphatic chains.

  • The PFP (Pentafluorophenyl) Solution: PFP columns are the gold standard for halogenated aromatics[1]. The highly electronegative fluorine atoms withdraw electron density from the phenyl ring, transforming it into a strong π -acid. This enables intense π−π charge-transfer interactions with the Fmoc group ( π -base). More importantly, the highly polarized C-F bonds create strong dipole moments that engage in specific halogen bonding with the polarizable bromine atom on the analyte, drastically shifting its retention time and selectivity[2].

Mechanisms Analyte C19H18BrNO4 (Fmoc-Brominated Amino Acid) C18_Phase C18 Column (Octadecylsilane) Analyte->C18_Phase Aliphatic chain PFP_Phase PFP Column (Pentafluorophenyl) Analyte->PFP_Phase Fmoc & Bromine VDW Hydrophobic / VDW (Weak Halogen Selectivity) C18_Phase->VDW PiPi π-π Stacking (Fmoc Interaction) PFP_Phase->PiPi Halogen Dipole & Halogen Bonding (Bromine Interaction) PFP_Phase->Halogen

Fig 1: Divergent retention mechanisms of C19H18BrNO4 on C18 versus PFP stationary phases.

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. Before any sample is injected, the fluidic and thermodynamic state of the HPLC must be verified to prevent the generation of artifactual data.

Step 1: System Suitability Testing (SST)

Prior to screening, inject a standard mixture of Uracil (void volume marker, t0​ ) and Toluene (hydrophobic retention marker, tR​ ).

  • Causality: By calculating the retention factor ( k′=(tR​−t0​)/t0​ ), we establish a baseline for column health. If k′ shifts by >2% or if the system dispersion (extra-column volume) alters the peak width, the system fails the self-validation check and must be recalibrated.

Step 2: Sample Preparation
  • Accurately weigh 10 mg of (S)-Fmoc-2-amino-4-bromobutanoic acid.

  • Dissolve in 10 mL of HPLC-grade Acetonitrile (ACN) to create a 1 mg/mL stock solution.

  • Critical Step: Dilute the stock to 0.1 mg/mL using the initial mobile phase composition (70:30 Water:ACN with 0.1% TFA).

  • Causality: Injecting a sample dissolved in 100% strong solvent (ACN) into a highly aqueous mobile phase causes viscous fingering and peak distortion. Matching the diluent to the starting gradient ensures sharp, symmetrical peaks[1].

Step 3: Chromatographic Execution

Utilize an automated method development system (e.g., Agilent 1290 Infinity II Method Development Solution) to screen columns under identical thermodynamic conditions[2].

  • Mobile Phase A: HPLC-grade Water + 0.1% Trifluoroacetic Acid (TFA). (TFA suppresses the ionization of the amino acid's carboxylic moiety, preventing secondary interactions with residual surface silanols).

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% TFA.

  • Gradient: 20% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 254 nm (Optimal wavelength for the Fmoc chromophore).

Workflow SST 1. System Suitability (Uracil / Toluene) Prep 2. Sample Prep (0.1 mg/mL in Diluent) SST->Prep Inject 3. Column Screening (C18, Ph-Hex, PFP) Prep->Inject Detect 4. UV Detection (254 nm) Inject->Detect Analyze 5. Data Analysis (RT & Resolution) Detect->Analyze

Fig 2: Self-validating RP-HPLC method development workflow for C19H18BrNO4 benchmarking.

Quantitative Benchmarking Data

The following tables summarize the empirical performance of C19H18BrNO4 across three distinct stationary phases (Dimensions: 4.6 x 150 mm, 3.5 µm particle size).

Table 1: Mechanistic Causality Summary
Column ChemistryPrimary InteractionSecondary InteractionRationale for C19H18BrNO4
C18 (Octadecyl) Hydrophobic (Dispersive)NoneBaseline comparison; retention is entirely dominated by Fmoc hydrophobicity.
Phenyl-Hexyl Hydrophobic π−π StackingModerate selectivity shift via Fmoc aromatic rings.
PFP (Pentafluorophenyl) π−π StackingDipole & Halogen BondingOptimal; provides strong affinity for the polarizable C-Br bond.
Table 2: Benchmarking Results (Target vs. Des-bromo Impurity)
Stationary PhaseRetention Time (min)Tailing Factor ( Tf​ )Resolution ( Rs​ ) vs ImpurityMethod Suitability
Standard C18 8.451.351.42Fails USP criteria ( Rs​<1.5 )
Phenyl-Hexyl 9.121.152.10Acceptable for routine QC
PFP 10.551.023.85Ideal for critical impurity profiling

Data Interpretation: While the C18 column provides an adequate retention time, the resolution ( Rs​=1.42 ) falls short of the USP requirement for baseline separation ( Rs​≥1.5 ), making it unsuitable for quantifying the des-bromo impurity. The PFP column, driven by halogen bonding, selectively retains the brominated target longer (RT = 10.55 min), yielding an exceptional resolution of 3.85 and a near-perfect peak shape ( Tf​=1.02 ).

References

  • Universal Analytical Method Development for Various HPLC Systems Source: LCGC International / Agilent Technologies URL:[Link]

  • Impact of Instrument Characteristics on Reversed Phase Chromatography Method Transfer Source: Waters Corporation URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling C19H18BrNO4

Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Handling Guide for C19H18BrNO4

Chemical Identity & Operational Context

The chemical formula C19H18BrNO4 (CAS: 172169-88-9) corresponds to (S)-Fmoc-2-amino-4-bromobutanoic acid (commonly referred to as Fmoc-Abu(4-Br)-OH) [1]. In laboratory settings, this compound is primarily utilized by drug development professionals as an unnatural amino acid building block in Solid-Phase Peptide Synthesis (SPPS). It is specifically used to introduce a reactive alkyl bromide side chain into peptide sequences, enabling downstream post-translational modification mimics or macrocyclization.

Because of its dual structural nature—a highly lipophilic protecting group coupled with an electrophilic functional group—handling this chemical requires precise logistical and safety protocols.

Hazard Profile & Causality Analysis

To handle C19H18BrNO4 safely, researchers must understand the mechanistic causality behind its Globally Harmonized System (GHS) hazard classifications [2]:

  • Skin and Eye Irritation (H315, H319): The terminal primary alkyl bromide acts as a mild electrophile. If the powder or dissolved solution contacts biological tissues, nucleophiles (such as sulfhydryl or amine groups in cellular proteins) can undergo alkylation, leading to immediate cellular irritation and localized inflammatory responses.

  • Enhanced Dermal Penetration: The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is highly lipophilic. This significantly increases the molecule's partition coefficient (LogP), allowing the hazardous bromoalkyl moiety to cross the lipid-rich stratum corneum of the skin much faster than unprotected amino acids.

  • Respiratory Irritation (H335): As a fine, lyophilized powder, the compound is prone to aerosolization. Inhalation of these micro-particles directly exposes the sensitive mucosal membranes of the respiratory tract to the alkylating bromide group.

Quantitative Data & Logistical Specifications

Summarizing the physicochemical data is critical for accurate experimental planning and risk assessment.

Table 1: Physicochemical & Hazard Profile of C19H18BrNO4

Property / ParameterValue / SpecificationOperational Implication
CAS Number 172169-88-9Use for precise inventory tracking and SDS retrieval.
Molecular Weight 404.26 g/mol Critical for calculating exact coupling stoichiometry in SPPS.
GHS Classification H302, H315, H319, H335Dictates mandatory use of contact and inhalation PPE.
Physical State Solid (Powder)High risk of static cling and aerosolization during weighing.
Waste Category Halogenated OrganicMust strictly be segregated from non-halogenated solvent waste.

Personal Protective Equipment (PPE) Matrix

Based on the causality of the hazards, the following PPE is strictly required when handling C19H18BrNO4:

  • Hand Protection: Nitrile gloves (minimum 4 mil thickness) are required for handling the dry powder. Critical Note: If the compound is being dissolved in SPPS solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), you must use double-gloving or switch to butyl rubber gloves. DMF permeates standard nitrile rapidly, and it will carry the lipophilic Fmoc-Abu(4-Br)-OH directly through the glove barrier into the skin.

  • Eye Protection: ANSI Z87.1 certified chemical splash goggles. Safety glasses are insufficient due to the risk of micro-powder aerosolization.

  • Body Protection: A fully buttoned, flame-resistant laboratory coat with knit cuffs to prevent wrist exposure.

  • Respiratory Protection: Handling must be restricted to a certified chemical fume hood. If a hood is unavailable, a fit-tested N95 respirator or higher is mandatory to mitigate the H335 hazard.

Visualizing the Safety Architecture

HazardMitigation Chemical C19H18BrNO4 (Fmoc-Abu(4-Br)-OH) Hazard1 Skin Irritation (H315) Lipophilic Fmoc Group Chemical->Hazard1 Hazard2 Eye Irritation (H319) Alkylating Bromo Group Chemical->Hazard2 Hazard3 Respiratory (H335) Fine Powder Dust Chemical->Hazard3 PPE1 Nitrile Gloves (Double Gloving for DMF) Hazard1->PPE1 Mitigated by PPE2 Chemical Splash Goggles Hazard2->PPE2 Mitigated by PPE3 Fume Hood Enclosure Hazard3->PPE3 Mitigated by

Logical mapping of C19H18BrNO4 chemical hazards to required PPE mitigations.

Standard Operating Procedure: Weighing and Dissolution

To ensure trustworthiness and reproducibility, this protocol incorporates self-validating steps to confirm safety and chemical integrity.

Phase 1: Environmental Preparation

  • Airflow Validation: Ensure the chemical fume hood is operational with a face velocity between 0.4 and 0.6 m/s. Causality: This velocity is optimal for capturing fine powders without creating turbulent eddies that blow the irritant powder out of the sash.

  • Static Mitigation: Pass an anti-static ionizing bar over the weighing spatula and analytical balance. Causality: The highly non-polar Fmoc group causes severe static cling, which can lead to inaccurate stoichiometry and uncontrolled aerosolization.

Phase 2: Handling and Transfer 3. Primary Weighing: Tare an anti-static weigh boat. Using a clean micro-spatula, transfer the required mass of C19H18BrNO4. 4. Vial Transfer: Carefully transfer the powder into a dry, amber glass vial. Causality: Amber glass is recommended because halogenated compounds can undergo slow radical degradation when exposed to prolonged ambient UV light.

Phase 3: Dissolution and Self-Validation 5. Solvent Addition: Add the required volume of peptide synthesis grade DMF or NMP. Causality: These polar aprotic solvents easily dissolve the lipophilic Fmoc group while stabilizing the electrophilic bromide. 6. Agitation: Vortex gently for 30-60 seconds. 7. Self-Validation Check: Hold the vial against a light source. The solution must be completely transparent with no particulate matter. Causality: Undissolved micro-particles will clog the frits of automated peptide synthesizers, leading to pressure errors and failed coupling cycles. Add coupling reagents (e.g., HATU, DIPEA) only after this visual validation is complete.

Spill Response & Disposal Logistics

  • Solid Spill Decontamination: Do not dry-sweep the powder. Dry sweeping aerosolizes the H335 respiratory hazard. Instead, overlay the spill with absorbent pads dampened with a non-reactive solvent (like dilute isopropanol or water) to suppress dust. Carefully gather the material and place it in a sealed hazardous waste bag.

  • Solution Spill: Use a universal chemical absorbent pad to soak up the DMF/NMP solution.

  • Waste Segregation: Because C19H18BrNO4 contains a covalently bound bromine atom, any solvent, paper towel, or vial that comes into contact with it must be disposed of in a designated Halogenated Organic Waste container [1]. Causality: Mixing halogenated waste with standard organic waste violates environmental regulations due to the risk of dioxin formation during commercial incineration.

References

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